HO-Peg10-CH2cooh
Description
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Structure
2D Structure
Properties
Molecular Formula |
C22H44O13 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H44O13/c23-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22(24)25/h23H,1-21H2,(H,24,25) |
InChI Key |
VEAWKHYVNPPKRE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of HO-Peg10-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HO-Peg10-CH2cooh, a heterobifunctional polyethylene glycol (PEG) linker. As this molecule is not a standalone therapeutic agent, its mechanism of action is intrinsically linked to its role within larger drug constructs, namely Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide will elucidate the function of this compound in these contexts, detailing its impact on pharmacokinetics and the overall efficacy of the therapeutic entity.
Introduction to this compound
This compound is a chemical tool used in drug development, characterized by a chain of ten ethylene glycol units. This PEG linker is heterobifunctional, possessing a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other. These functional groups serve as reactive handles for covalent conjugation to other molecules. Its primary application is to connect two different molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC, or an antibody and a cytotoxic payload in an ADC.[1][2]
The polyethylene glycol backbone imparts several desirable physicochemical properties to the final conjugate, including increased hydrophilicity, which can improve solubility and reduce aggregation.[3] The specific length of the PEG chain, in this case, ten units, is a critical design element that influences the spatial orientation of the linked molecules and the overall pharmacokinetic profile of the drug.[4]
Role and Mechanism of Action in PROTACs
PROTACs are innovative therapeutic modalities that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as this critical linker.
The mechanism of action of a PROTAC is a catalytic process:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex. The length and flexibility of the PEG linker are crucial for the stability and proper orientation of this complex.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is released after inducing ubiquitination and can go on to engage another POI and E3 ligase, acting catalytically.
The this compound linker's role is not merely as a spacer but as a key determinant of the PROTAC's efficacy. Its length and chemical nature influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination. Furthermore, the PEG component enhances the solubility and cell permeability of the PROTAC, which are often large molecules with poor pharmacokinetic properties.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Role and Mechanism of Action in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that deliver a potent cytotoxic agent directly to tumor cells. An ADC is composed of a monoclonal antibody that specifically binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a linker that connects the antibody and the payload. This compound can function as a component of this linker system.
The mechanism of action of an ADC is as follows:
-
Circulation and Targeting : The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific antigen on the surface of a cancer cell.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Payload Release : Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload.
-
Cell Death : The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.
The PEG component of the linker in an ADC, such as that in this compound, serves several critical functions. It can increase the hydrophilicity of the ADC, which is particularly important when conjugating hydrophobic payloads, thereby preventing aggregation and improving the pharmacokinetic profile. The linker's stability is paramount; it must be stable enough to prevent premature release of the payload in circulation, which would cause systemic toxicity, yet allow for efficient release within the target cancer cell.
Caption: The mechanism of action of an Antibody-Drug Conjugate (ADC) from binding to cell death.
Quantitative Data on PEG Linkers
Table 1: Impact of PEG Linker Length on PROTAC Performance (Representative Data)
| Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability | Reference |
| 2 | >1000 | <20 | Low | |
| 4 | 150 | 85 | Moderate | |
| 8 | 50 | >95 | High | |
| 12 | 80 | >90 | High |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)
| Linker Length (PEG units) | Plasma Clearance (mL/day/kg) | Tumor Exposure (AUC) | In Vivo Efficacy | Reference |
| 0 (No PEG) | 15.2 | Low | Moderate | |
| 4 | 10.8 | Moderate | Improved | |
| 8 | 5.1 | High | Significant Improvement | |
| 12 | 4.9 | High | Significant Improvement |
AUC: Area under the curve.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of PROTACs and ADCs utilizing a heterobifunctional PEG linker like this compound.
This protocol describes the coupling of a POI ligand (with a free amine) to the carboxylic acid terminus of this compound, followed by coupling of an E3 ligase ligand (with a free amine) to the hydroxyl terminus after activation.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker.
Step 1: Coupling of POI Ligand to Linker
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the POI ligand with a free amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product (POI-Linker) by reverse-phase HPLC.
Step 2: Activation of the Hydroxyl Terminus
-
Dissolve the purified POI-Linker (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract with DCM. The organic layer is dried and concentrated to yield the activated intermediate.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the activated POI-Linker intermediate (1.0 eq) and the E3 ligase ligand with a free amine (1.2 eq) in anhydrous DMF.
-
Add a base such as K2CO3 (2.0 eq).
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Conclusion
This compound is a valuable tool in modern drug development, acting as a versatile heterobifunctional linker for the construction of PROTACs and ADCs. Its mechanism of action is defined by its role in these larger constructs, where it critically influences their assembly, stability, pharmacokinetics, and ultimately, their therapeutic efficacy. The polyethylene glycol component enhances solubility and pharmacokinetic properties, while the terminal hydroxyl and carboxylic acid groups provide the necessary handles for conjugation. The length of the PEG chain, ten units in this case, is a key design parameter that must be optimized to ensure the proper functioning of the final therapeutic agent. The provided data and protocols offer a foundational understanding for researchers and scientists working to harness the potential of this and similar linkers in the development of next-generation targeted therapies.
References
The Strategic Role of HO-Peg10-CH2cooh in the Design of Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[3] This technical guide provides an in-depth exploration of the role of a specific polyethylene glycol (PEG)-based linker, HO-Peg10-CH2cooh, in PROTAC design.
This compound is a bifunctional linker featuring a ten-unit polyethylene glycol chain, which imparts hydrophilicity and flexibility. One end terminates in a hydroxyl group (-OH) and the other in a carboxylic acid (-COOH), allowing for versatile conjugation to both the POI ligand and the E3 ligase ligand through various chemical reactions. The PEG chain's length and composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[3]
Core Concepts in PROTAC Design with PEG Linkers
The design of a successful PROTAC requires careful optimization of each of its three components. The choice of the POI ligand determines target specificity, while the E3 ligase ligand dictates which of the over 600 human E3 ligases is hijacked for protein ubiquitination. The linker, such as this compound, is crucial for bridging these two elements effectively.
Key Properties of PEG Linkers:
-
Hydrophilicity: PEG linkers, like this compound, increase the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[4]
-
Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex between the POI and the E3 ligase.
-
Length: The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to ensure proper orientation and proximity within the ternary complex.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it an attractive component for therapeutic agents.
Quantitative Data on PROTAC Performance
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | CRBN | PEG linker | <1 | >90 | |
| dBET1 | BRD4 | CRBN | PEG linker | ~4 | >95 | |
| MZ1 | BRD4 | VHL | PEG linker | ~25 | ~90 |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively. The data presented are for PROTACs with PEG linkers of varying lengths and compositions and serve as a reference for the potential efficacy of a PROTAC utilizing a this compound linker.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical BRD4-targeting PROTAC using a this compound linker and for its subsequent biological evaluation.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC that incorporates the BRD4 inhibitor JQ1 as the POI ligand and pomalidomide as the CRBN E3 ligase ligand, connected via the this compound linker.
Materials:
-
(+)-JQ1
-
This compound
-
Pomalidomide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Step 1: Activation of the Carboxylic Acid on the Linker.
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group.
-
-
Step 2: Conjugation of the Linker to the E3 Ligase Ligand.
-
To the activated linker solution, add pomalidomide (1.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting pomalidomide-linker conjugate by silica gel chromatography.
-
-
Step 3: Conjugation of the POI Ligand to the Linker-E3 Ligase Ligand Conjugate.
-
Dissolve the purified pomalidomide-linker conjugate (1.0 eq) and (+)-JQ1 (1.2 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
-
-
Step 4: Characterization.
-
Confirm the identity and purity of the final PROTAC product using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Determination of PROTAC-Mediated Protein Degradation (Western Blotting)
This protocol details the procedure for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein (BRD4) in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
The synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and the anti-loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control using image analysis software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Action for a PROTAC utilizing a flexible linker.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of a PROTAC.
Logical Relationship
References
The Strategic Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone in modern ADC design. Their inherent properties of hydrophilicity, biocompatibility, and tunable length offer a versatile toolkit to overcome many of the challenges associated with developing successful ADC therapeutics. This in-depth technical guide explores the multifaceted functions of PEG linkers in ADCs, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Functions of PEG Linkers in ADCs
The incorporation of PEG linkers into ADC design addresses several critical challenges, primarily stemming from the often hydrophobic nature of cytotoxic payloads. The principal functions of PEG linkers include:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC, compromising its stability, efficacy, and safety.[1][2] PEGylation, the process of attaching PEG chains, increases the overall hydrophilicity of the ADC, mitigating aggregation and improving its solubility in aqueous environments.[3][] This is crucial for maintaining the monomeric and active form of the ADC during manufacturing, storage, and systemic circulation.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can shield it from premature clearance by the reticuloendothelial system and reduce renal clearance.[5] This leads to a longer plasma half-life and increased systemic exposure, allowing for greater accumulation of the ADC at the tumor site.
-
Increased Drug-to-Antibody Ratio (DAR): The ability of PEG to solubilize hydrophobic payloads enables the attachment of a higher number of drug molecules per antibody without inducing aggregation. This higher DAR can translate to enhanced potency, as more cytotoxic agent is delivered to the target cancer cell per binding event.
-
Reduced Immunogenicity: PEG chains can mask potential epitopes on the linker and payload, reducing the risk of an immune response against the ADC. This is a significant advantage in developing therapies that are administered over multiple cycles.
-
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing toxicity to healthy tissues.
Impact of PEG Linker Properties on ADC Performance: A Quantitative Overview
The length, architecture (linear vs. branched), and cleavability of the PEG linker are critical design parameters that can be fine-tuned to optimize ADC performance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | Fold Change vs. No PEG | Reference(s) |
| No PEG | ~15 | 1x | |
| PEG2 | ~10 | 1.5x decrease | |
| PEG4 | ~7 | 2.1x decrease | |
| PEG8 | ~5 | 3x decrease | |
| PEG12 | ~5 | 3x decrease | |
| PEG24 | ~5 | 3x decrease |
Data adapted from a study on anti-CD30 ADCs in rats.
Table 2: Influence of PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) | Reference(s) |
| Linear (L-PEG24) | High | |
| Pendant (P-(PEG12)2) | Low |
Data from a study on a trastuzumab-DM1 conjugate.
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Cell Line | PEG Linker | IC50 (ng/mL) | Reference(s) |
| Karpas-299 (CD30+) | No PEG | ~10 | |
| Karpas-299 (CD30+) | PEG2 | ~10 | |
| Karpas-299 (CD30+) | PEG4 | ~10 | |
| Karpas-299 (CD30+) | PEG8 | ~10 | |
| Karpas-299 (CD30+) | PEG12 | ~10 | |
| Karpas-299 (CD30+) | PEG24 | ~10 | |
| Affibody-MMAE Conjugate | No PEG | - | |
| Affibody-MMAE Conjugate | 4 kDa PEG | 4.5-fold reduction vs. No PEG | |
| Affibody-MMAE Conjugate | 10 kDa PEG | 22-fold reduction vs. No PEG |
Note: The impact of PEG linker length on in vitro cytotoxicity can be context-dependent, varying with the specific antibody, payload, and cell line.
Experimental Protocols
Detailed methodologies are essential for the rational design and evaluation of ADCs incorporating PEG linkers.
Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry
This protocol outlines a common method for conjugating a maleimide-functionalized PEG-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-PEG-Payload linker
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Size-exclusion chromatography (SEC) column
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)
Procedure:
-
Antibody Reduction:
-
Dissolve TCEP in the conjugation buffer.
-
Add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing free sulfhydryl groups.
-
-
Drug-Linker Preparation:
-
Dissolve the Maleimide-PEG-Payload linker in DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution at a 5-10 molar excess.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effect of an ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Remove the old medium from the wells and add the ADC or control solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and isotype control ADC
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest tumor cells and resuspend them in a suitable medium (e.g., PBS or a PBS/Matrigel mixture).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Dosing:
-
Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous injection).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the mice.
-
-
Endpoint and Data Analysis:
-
The study may be concluded when tumors in the control group reach a specific size or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
Visualizing Key Concepts with Graphviz
Diagrams are provided to illustrate fundamental ADC mechanisms and experimental workflows.
Conclusion
PEG linkers are indispensable tools in the design and development of next-generation antibody-drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, enable higher drug loading, and reduce immunogenicity directly addresses many of the challenges associated with creating safe and effective ADCs. The rational selection of PEG linker length, architecture, and cleavability, guided by robust experimental evaluation, is paramount to optimizing the therapeutic index of these promising cancer therapeutics. The protocols and data presented in this guide provide a framework for the systematic design and preclinical assessment of ADCs incorporating PEG linker technology, ultimately contributing to the advancement of more effective and better-tolerated cancer treatments.
References
An In-depth Technical Guide to HO-PEG10-CH2COOH: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-PEG10-CH2COOH is a heterobifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid group, connected by a discrete ten-unit polyethylene glycol (PEG) chain. This monodisperse PEG linker is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for sequential or orthogonal conjugation to different molecular entities. This guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound, along with detailed experimental protocols and workflow diagrams.
Structure and Chemical Properties
The chemical structure of this compound consists of a decaethylene glycol backbone with a hydroxyl group at one terminus and a carboxymethyl group at the other. The systematic name for this compound is 1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-33-oic acid.
A closely related analog, HO-PEG10-CH2CH2COOH (1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-34-oic acid), is also commercially available and utilized for similar applications. The key distinction lies in the length of the alkyl chain attached to the carboxylic acid terminus.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H44O13 | |
| Molecular Weight | 516.58 g/mol | N/A |
| Appearance | Colorless to light yellow oil or solid | N/A |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, and many organic solvents. | N/A |
| Storage Conditions | Store at -20°C under a nitrogen atmosphere for long-term stability. | N/A |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a prominent peak for the ethylene glycol protons (-O-CH2-CH2-O-) around 3.6 ppm. The protons of the methylene group adjacent to the carboxylic acid (-CH2-COOH) would likely appear further downfield, around 4.1 ppm. The terminal hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would be characterized by a major peak for the ethylene glycol carbons at approximately 70 ppm. The carbon of the methylene group adjacent to the carboxylic acid is expected around 69 ppm, and the carboxylic acid carbon would appear significantly downfield, in the range of 170-180 ppm.
-
Mass Spectrometry: In mass spectrometry, fragmentation of PEG chains often occurs via cleavage of the C-O or C-C bonds, leading to a characteristic series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).
Applications in Drug Development
The primary application of this compound is as a linker in the construction of complex therapeutic molecules.
PROTACs: In the field of targeted protein degradation, this linker is used to connect a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The PEG chain's length and flexibility are crucial for facilitating the formation of a stable ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
ADCs: In the design of ADCs, the linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic nature of the PEG linker can improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease its immunogenicity.
Experimental Protocols
Protocol: Amide Bond Formation using this compound and a Primary Amine
This protocol describes a general procedure for coupling the carboxylic acid of this compound to a primary amine-containing molecule (e.g., an E3 ligase ligand or a protein of interest ligand) using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the stirred solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Allow the mixture to stir at room temperature for 30-60 minutes to form the active NHS ester. The progress of the activation can be monitored by LC-MS.
-
Coupling Reaction: In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in anhydrous DMF. Add this solution to the activated this compound mixture. Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Caption: Mechanism of action of a PROTAC utilizing a PEG linker.
The Versatility of Bifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics and diagnostics, the precise and stable conjugation of molecules is paramount. Bifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for linking biomolecules, small drugs, and nanoparticles. Their inherent properties—hydrophilicity, biocompatibility, and low immunogenicity—address many of the challenges associated with the development of complex bioconjugates.[1][2] This technical guide provides a comprehensive overview of the core utilities of bifunctional PEG linkers, detailing their chemical diversity, applications, and the experimental protocols necessary for their successful implementation.
Bifunctional PEG linkers are characterized by the presence of two reactive functional groups at the termini of a polyethylene glycol chain.[1] These linkers can be broadly categorized into two main classes: homobifunctional and heterobifunctional linkers. Homobifunctional linkers possess identical reactive groups at both ends and are primarily used for cross-linking similar molecules.[3] In contrast, heterobifunctional linkers have two distinct functional groups, enabling the sequential and controlled conjugation of two different molecules.[1] This specificity is particularly crucial in the construction of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs).
The PEG spacer itself plays a critical role in the performance of the resulting conjugate. It can enhance the solubility of hydrophobic drugs, prolong the circulation half-life of the conjugate by increasing its hydrodynamic volume and shielding it from enzymatic degradation, and reduce the potential for an immune response. The length of the PEG chain is a critical parameter that can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the bioconjugate.
This guide will delve into the quantitative aspects of various PEG linkers, provide detailed experimental methodologies for their use, and present visual representations of key concepts and workflows to aid researchers in the rational design and execution of their bioconjugation strategies.
Data Presentation: Physicochemical Properties of Bifunctional PEG Linkers
The selection of an appropriate bifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of the physicochemical properties of commonly used heterobifunctional PEG linkers to facilitate comparison and selection.
Table 1: Common Heterobifunctional PEG Linkers and Their Properties
| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 425.39 | 24.1 |
| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 601.61 | 38.5 |
| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 777.83 | 52.9 |
| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 632.66 | 29.2 |
| Alkyne-PEG4-NHS Ester | Alkyne | NHS Ester | 385.38 | 21.7 |
| Azide-PEG4-NHS Ester | Azide | NHS Ester | 401.37 | 21.7 |
Table 2: Reactivity of Common Functional Groups in Bifunctional PEG Linkers
| Functional Group | Target Moiety | Optimal pH | Reaction Time | Bond Formed |
| NHS Ester | Primary Amine (-NH2) | 7.2 - 8.5 | 30 min - 2 hr | Amide |
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | 1 - 4 hr | Thioether |
| DBCO | Azide (-N3) | 4.0 - 9.0 | < 1 - 12 hr | Triazole |
| Alkyne | Azide (-N3) | 4.0 - 9.0 | 1 - 4 hr (Cu(I) catalyzed) | Triazole |
The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
The length of the PEG linker in an ADC can significantly influence its therapeutic index by affecting its stability, pharmacokinetics, and potency. Longer PEG linkers can enhance the solubility of ADCs with hydrophobic payloads, leading to improved pharmacokinetics and in vivo efficacy. However, there can be a trade-off with in vitro potency. The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical evaluation.
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs
| Antibody-Payload | Linker | Cell Line | IC50 (nM) |
| Trastuzumab-MMAE | No PEG | NCI-N87 | 7.9 |
| Trastuzumab-MMAE | PEG4 | NCI-N87 | 31.9 |
| Trastuzumab-MMAE | PEG10 | NCI-N87 | 111.3 |
| Folate-Liposomal Doxorubicin | PEG2k | KB | 121.4 |
| Folate-Liposomal Doxorubicin | PEG5k | KB | 107.7 |
| Folate-Liposomal Doxorubicin | PEG10k | KB | 112.5 |
Data synthesized from multiple sources. Direct comparison may be limited by differing experimental conditions.
Table 4: Effect of PEG Linker Length on Pharmacokinetics of ADCs
| ADC Construct | Linker Length | Half-life (t1/2) |
| Affibody-MMAE | No PEG | 19.6 min |
| Affibody-MMAE | 4 kDa PEG | 49.2 min |
| Affibody-MMAE | 10 kDa PEG | 219.0 min |
Data from a study on affibody-based drug conjugates.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of bifunctional PEG linkers.
Protocol 1: Two-Step Antibody Conjugation using NHS-PEG-Maleimide Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method (e.g., dialysis or buffer exchange into PBS, pH 7.2).
-
Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.
-
-
NHS-PEG-Maleimide Activation of the Antibody:
-
Equilibrate the vial of NHS-PEGn-Maleimide to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove the unreacted NHS-PEGn-Maleimide linker using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation of the Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 20-fold molar excess of the payload over the antibody is recommended.
-
Incubate the reaction for 1 hour at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To cap any unreacted maleimide groups, a quenching reagent such as cysteine can be added.
-
-
Purification and Characterization:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess payload and other small molecules.
-
Characterize the conjugate for purity, concentration, and drug-to-antibody ratio (DAR) using methods such as UV/Vis spectroscopy, HIC, and/or mass spectrometry.
-
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol details the labeling of a protein with a DBCO-PEG-NHS ester followed by conjugation to an azide-containing molecule.
Materials:
-
Protein with primary amines in an amine- and azide-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEGn-NHS Ester
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any primary amine-containing buffers or sodium azide. Perform buffer exchange if necessary.
-
Adjust the protein concentration (e.g., 1-5 mg/mL).
-
-
DBCO Labeling of the Protein:
-
Equilibrate the DBCO-PEGn-NHS Ester to room temperature.
-
Prepare a 10 mM stock solution of the DBCO linker in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the DBCO linker stock solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Removal of Excess Linker:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.
-
Remove excess DBCO-PEGn-NHS ester using a desalting column equilibrated with the reaction buffer.
-
-
Click Reaction with Azide-Containing Molecule:
-
Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide molecule is typically used.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
-
Purification and Characterization:
-
Purify the final conjugate using an appropriate method such as SEC to remove any unreacted azide-containing molecule.
-
Characterize the final product for purity and degree of labeling. The incorporation of the DBCO group can be quantified by measuring the absorbance at 309 nm.
-
Protocol 3: Characterization of Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Adjust the ammonium sulfate concentration of the sample to match the starting conditions of the HIC gradient if necessary.
-
-
HPLC Method:
-
Equilibrate the HIC column with the initial mobile phase conditions (e.g., 100% Mobile Phase A or a mixture of A and B).
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might run from 0% to 100% B over 30-60 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the cytotoxic drug.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) as the hydrophobicity increases with the addition of the drug-linker.
-
Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows related to bifunctional PEG linkers.
Caption: Comparison of homobifunctional and heterobifunctional PEG linkers.
References
An In-Depth Technical Guide to the Hydrophilicity of HO-PEG10-CH2COOH
This technical guide provides a comprehensive analysis of the hydrophilic properties of HO-PEG10-CH2COOH, a heterobifunctional polyethylene glycol (PEG) derivative. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical characteristics, methods for evaluating its hydrophilicity, and its application in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a chain of ten ethylene glycol units. This structure imparts significant hydrophilicity, making it a valuable tool in bioconjugation and drug delivery. The PEG chain's ability to engage in hydrogen bonding with water molecules is the primary reason for its high water solubility.[1][2] This solubility is crucial for improving the pharmacokinetic profiles of hydrophobic drugs and biomolecules.[3][4]
The heterobifunctional nature of this compound allows for the sequential conjugation of two different molecules. For instance, the carboxylic acid can be activated to react with an amine-containing molecule, while the hydroxyl group can be modified for reaction with another functional group. This controlled, stepwise conjugation is essential in the construction of complex therapeutic agents like ADCs.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the hydrophilicity and physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Weight | 530.60 g/mol | MedChemExpress |
| Calculated LogP | -1.3 to -1.8 | ChemAxon, MolLogP |
| Estimated Water Solubility | Highly soluble (>100 mg/mL) | General PEG data |
| Physical Form | Varies from viscous liquid to solid | General PEG data |
Experimental Protocols for Hydrophilicity Assessment
The hydrophilicity of molecules like this compound can be quantitatively assessed through various experimental techniques. Below are detailed protocols for two common methods: contact angle measurement and determination of the octanol-water partition coefficient (LogP) by HPLC.
Contact Angle Measurement (Sessile Drop Method)
This method determines the hydrophilicity of a surface coated with the substance of interest. A water contact angle of less than 90° indicates a hydrophilic surface.
Objective: To measure the static contact angle of water on a surface functionalized with this compound.
Materials:
-
This compound
-
A suitable solid substrate (e.g., silicon wafer, glass slide)
-
Deionized water
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Microsyringe for droplet deposition
Protocol:
-
Substrate Preparation: Thoroughly clean the solid substrate to remove any organic contaminants. This can be done by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying with nitrogen gas.
-
Surface Functionalization: Prepare a solution of this compound in a suitable solvent. Apply this solution to the cleaned substrate using a technique such as spin-coating to create a thin, uniform film. Dry the coated substrate in a vacuum oven to remove the solvent.
-
Goniometer Setup: Place the functionalized substrate on the sample stage of the contact angle goniometer.
-
Droplet Deposition: Using the microsyringe, carefully dispense a small droplet (typically 1-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Contact Angle Analysis: Use the goniometer's software to analyze the captured image. The software will determine the angle formed at the three-phase (solid-liquid-air) contact point.
-
Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.
Determination of Octanol-Water Partition Coefficient (LogP) by RP-HPLC
This method provides an indirect measure of a compound's hydrophilicity by correlating its retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with the known LogP values of a set of standard compounds.
Objective: To estimate the LogP value of this compound.
Materials:
-
This compound
-
A set of standard compounds with known LogP values spanning a relevant range.
-
HPLC system with a reverse-phase column (e.g., C18) and a UV detector.
-
Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
1-Octanol
-
Phosphate buffer (pH 7.4)
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with 1-octanol. Also, saturate 1-octanol with the phosphate buffer. These will be used for sample preparation if following the shake-flask method for standards, or as a reference for the HPLC mobile phase.
-
Standard and Sample Preparation: Prepare stock solutions of the standard compounds and this compound in the mobile phase.
-
HPLC Method Development: Develop an isocratic RP-HPLC method that provides good peak shapes and retention for the standard compounds.
-
Calibration Curve Generation: Inject the standard compounds individually and record their retention times. Plot the logarithm of the retention factor (k') against the known LogP values of the standards. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: Inject the solution of this compound and record its retention time under the same chromatographic conditions.
-
LogP Determination: Calculate the retention factor (k') for this compound and use the calibration curve to determine its LogP value.
Application in Antibody-Drug Conjugate (ADC) Synthesis
The hydrophilicity and bifunctional nature of this compound make it an excellent linker for the synthesis of ADCs. In this context, it serves to connect a monoclonal antibody to a potent cytotoxic drug. The PEG component helps to improve the solubility and stability of the final ADC, which is particularly important when conjugating hydrophobic drug molecules.
General Workflow for ADC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an ADC using this compound as a linker. This process involves the activation of the linker, its conjugation to the drug, and the subsequent conjugation of the linker-drug complex to the antibody.
Caption: ADC Synthesis Workflow using this compound.
This workflow highlights the key steps in utilizing a heterobifunctional PEG linker for ADC construction. The specific chemical reactions and purification methods would be optimized based on the properties of the antibody and the cytotoxic drug.
References
The Strategic Imperative of HO-Peg10-CH2cooh in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4][5] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers, such as HO-Peg10-CH2cooh, have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.
This in-depth technical guide elucidates the multifaceted role of PEG linkers, exemplified by this compound, in PROTAC design. It provides a framework for understanding their impact on physicochemical properties and biological activity, complete with illustrative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability. The this compound linker, with its ten PEG units, a terminal hydroxyl group, and a carboxylic acid moiety, offers versatile handles for conjugation to both the POI ligand and the E3 ligase ligand.
Enhancing Solubility and Physicochemical Properties
The incorporation of a PEG linker like this compound can significantly improve the aqueous solubility of a PROTAC molecule. This is a critical parameter for oral bioavailability and successful formulation. The table below illustrates a hypothetical comparison of physicochemical properties for a PROTAC with and without a PEG linker.
| Parameter | PROTAC without PEG Linker | PROTAC with this compound Linker |
| Molecular Weight (Da) | 650 | 1150 |
| cLogP | 5.8 | 3.2 |
| Aqueous Solubility (µM) | < 1 | 55 |
| Polar Surface Area (Ų) | 120 | 250 |
| Table 1: Illustrative Physicochemical Properties of a Hypothetical PROTAC. This data is for exemplary purposes and highlights the expected impact of a PEG linker. |
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The development of a novel PROTAC requires rigorous experimental validation. The following are representative protocols for the synthesis and evaluation of a PROTAC synthesized using a linker analogous to this compound.
PROTAC Synthesis via Amide Bond Formation and Click Chemistry
This protocol describes a modular approach to PROTAC synthesis, which is a common strategy in the field.
1. First Coupling Reaction (Amide Bond Formation):
-
Objective: To couple the E3 ligase ligand (e.g., a derivative of pomalidomide with a free amine) to the carboxylic acid moiety of the this compound linker.
-
Materials: E3 ligase ligand-NH2, this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).
-
Procedure:
-
Dissolve the E3 ligase ligand-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker intermediate by flash column chromatography.
-
2. Functionalization of the Terminal Hydroxyl Group:
-
Objective: To convert the terminal hydroxyl group of the PEG linker into a reactive group for the second coupling reaction (e.g., an azide for click chemistry).
-
Materials: E3 ligase-linker intermediate, Diphenylphosphoryl azide (DPPA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Anhydrous DMF.
-
Procedure:
-
Dissolve the E3 ligase-linker intermediate (1.0 eq) in anhydrous DMF.
-
Add DPPA (1.5 eq) and DBU (1.5 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in the previous step.
-
Purify the azide-functionalized intermediate by flash column chromatography.
-
3. Second Coupling Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry):
-
Objective: To couple the azide-functionalized E3 ligase-linker intermediate with a POI ligand that has been functionalized with an alkyne group.
-
Materials: Azide-functionalized intermediate, Alkyne-functionalized POI ligand, Copper(II) sulfate pentahydrate, Sodium ascorbate, t-BuOH/H2O solvent mixture.
-
Procedure:
-
Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and H2O.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Evaluation of Protein Degradation by Western Blot
This is a standard assay to quantify the degradation of the target protein.
-
Objective: To determine the concentration-dependent degradation of the POI in cells treated with the PROTAC.
-
Materials: Cell line expressing the POI, Cell culture medium, PROTAC stock solution (in DMSO), Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, Transfer buffer, PVDF membrane, Blocking buffer (e.g., 5% non-fat milk in TBST), Primary antibody against the POI, Primary antibody against a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (for the POI and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 value (the concentration of PROTAC that causes 50% degradation of the POI).
-
| PROTAC Concentration (nM) | % POI Degradation (relative to vehicle) |
| 1 | 15% |
| 10 | 45% |
| 50 | 85% |
| 100 | 92% |
| 500 | 95% |
| 1000 | 93% (Hook effect may be observed) |
| Table 2: Illustrative Western Blot Quantification Data for a Hypothetical PROTAC. This data is for exemplary purposes. |
Design and Evaluation Workflow
The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation. The flexibility of the this compound linker allows for systematic modifications to optimize PROTAC performance.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
PEG linkers, exemplified by structures like this compound, are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, will be crucial for advancing this transformative therapeutic modality.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [pubmed.ncbi.nlm.nih.gov]
introduction to heterobifunctional PEG linkers in drug discovery
An In-depth Technical Guide to Heterobifunctional PEG Linkers in Drug Discovery
Abstract
Heterobifunctional polyethylene glycol (PEG) linkers are critical tools in modern drug discovery, enabling the precise conjugation of distinct molecular entities to create advanced therapeutics with improved pharmacological properties. These linkers, composed of a central hydrophilic PEG chain flanked by two different reactive functional groups, offer unparalleled control over the design of complex bioconjugates.[1] They are instrumental in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents while minimizing immunogenicity.[2][] This guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, their pivotal role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), quantitative data on their performance, and detailed experimental protocols for their synthesis, conjugation, and characterization.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are specialized chemical structures consisting of a polyethylene glycol polymer chain with two distinct, reactive functional groups at its termini.[1] This dual-reactivity allows for the sequential and specific covalent bonding of two different molecules, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug).[1]
The PEG component itself is a flexible, biocompatible, and highly water-soluble polymer made of repeating ethylene oxide units. Its incorporation into a therapeutic construct confers several key advantages:
-
Enhanced Solubility: PEG's hydrophilic nature can significantly improve the solubility of hydrophobic drugs, preventing aggregation and facilitating administration.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the risk of an immune response.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life.
-
Tunable Spacing: The length of the PEG chain can be precisely controlled (using discrete PEGs, or dPEGs) to optimize the distance between the two conjugated molecules, which can be critical for efficacy.
The versatility of heterobifunctional PEG linkers stems from the wide array of available orthogonal reactive groups, which can be selected to target specific functional groups on biomolecules, such as primary amines (lysine residues) or sulfhydryls (cysteine residues).
Core Applications in Drug Discovery
The unique properties of heterobifunctional PEG linkers have made them central to the development of sophisticated targeted therapies.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted cancer therapeutics that combine a monoclonal antibody's specificity for a tumor-associated antigen with the high potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's success, influencing its stability, safety, and efficacy. Heterobifunctional PEG linkers are pivotal in ADC design, allowing for site-specific conjugation and controlled drug release. The hydrophilic PEG spacer helps to mitigate the aggregation often caused by hydrophobic drug payloads, improving the ADC's overall pharmacological properties.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome. The linker is a critical determinant of PROTAC efficacy, and PEG-based linkers are a cornerstone of their design. PEG linkers enhance the solubility of these often large and lipophilic molecules and provide the necessary flexibility and length to facilitate the optimal formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
Impact of PEG Linker Properties: Quantitative Analysis
The length and architecture of the PEG linker significantly influence the performance of a bioconjugate. The choice represents a balance between enhancing pharmacokinetics and maintaining potent biological activity.
Table 1: Effect of PEG Linker Length on Affibody-Drug Conjugate Properties
Data synthesized from a study on affibody-based drug conjugates targeting the HER2 receptor.
| Conjugate | PEG Linker MW | Half-Life (min) | Half-Life Extension (Fold vs. No PEG) | In Vitro Cytotoxicity Reduction (Fold vs. No PEG) |
| ZHER2-SMCC-MMAE (HM) | None | 19.6 | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.0 | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.5 | 11.2 | 22.0 |
This data illustrates that while longer PEG linkers significantly extend the circulation half-life, they can also reduce in vitro cytotoxicity. However, the improved half-life often leads to superior in vivo therapeutic effects due to enhanced tumor accumulation.
Table 2: Effect of PEG Linker Length on ADC Clearance
Data from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~4.2 | 0.49 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~1.8 | 0.21 |
This table demonstrates a clear trend where increasing the length of the discrete PEG linker leads to a progressive decrease in the clearance rate of the ADC.
Table 3: Impact of PEG Linker Length on In Vivo Antitumor Activity
Data from a study on folate-linked liposomal doxorubicin formulations.
| Formulation | PEG Linker MW | Tumor Accumulation (vs. Normal Liposome) | Tumor Size Reduction (vs. 2K Linker) |
| Dox/FL-2K | 2 kDa | Increased | Baseline |
| Dox/FL-5K | 5 kDa | Significantly Increased | ~20% Greater |
| Dox/FL-10K | 10 kDa | Most Significantly Increased | >40% Greater |
These results show that in an in vivo setting, longer PEG linkers can enhance the tumor-targeting ability of nanoparticles, leading to improved antitumor activity of the encapsulated drug.
Key Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of heterobifunctional PEG linkers.
Synthesis of a Heterobifunctional PEG Linker (Alkyne-OEG-Iodo)
This protocol is adapted from a method for the sequential synthesis of clickable oligo(ethylene glycol) (OEG) linkers. The process involves the desymmetrization of an OEG by converting one hydroxyl group, activating the other, and then performing a nucleophilic substitution.
Materials:
-
Oligo(ethylene glycol) (e.g., tetraethylene glycol)
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium iodide (NaI)
-
Acetone
-
Silica gel for column chromatography
Methodology:
-
Alkynylation: Dissolve tetraethylene glycol in anhydrous THF. Add NaH portion-wise at 0°C. After stirring, add propargyl bromide and allow the reaction to warm to room temperature overnight. Quench the reaction, extract the product, and purify by silica gel chromatography to obtain alkyne-OEG-OH.
-
Mesylation: Dissolve the alkyne-OEG-OH product in DCM and cool to 0°C. Add TEA followed by the dropwise addition of MsCl. Stir for several hours. Wash the reaction mixture, dry the organic layer, and evaporate the solvent to yield alkyne-OEG-OMs.
-
Iodination: Dissolve the alkyne-OEG-OMs product in acetone and add NaI. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the mixture, filter, and concentrate the filtrate. Purify the crude product by silica gel filtration to yield the final alkyne-OEG-Iodo heterobifunctional linker.
-
Characterization: Verify the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protein Conjugation via NHS-Ester-PEG-Maleimide Linker
This protocol describes a common two-step strategy for linking a protein (via lysine residues) to a sulfhydryl-containing molecule (e.g., a drug or peptide).
Materials:
-
Protein-NH₂ (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Molecule-SH (payload with a free sulfhydryl group)
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation Buffer (e.g., PBS with EDTA, pH 6.5-7.0)
Methodology:
-
Step 1: Reaction of Linker with Protein (Amine Reaction)
-
Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in DMSO to a stock concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. The product is now Maleimide-PEG-Protein.
-
-
Step 2: Reaction of Activated Protein with Payload (Thiol Reaction)
-
Dissolve the Molecule-SH payload in a compatible solvent.
-
Immediately add a 1.5- to 5-fold molar excess of the dissolved payload to the desalted Maleimide-PEG-Protein solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
(Optional) Quench any unreacted maleimide groups by adding cysteine or 2-mercaptoethanol.
-
-
Purification: Purify the final conjugate (e.g., ADC) to remove unreacted payload and other byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
Characterization of PEGylated Conjugates
Characterization is essential to confirm successful conjugation, determine the degree of PEGylation (e.g., Drug-to-Antibody Ratio in ADCs), and identify the sites of attachment. Liquid Chromatography-Mass Spectrometry (LC/MS) is the primary analytical tool.
Materials:
-
Purified PEGylated conjugate sample
-
LC/MS system (e.g., Q-TOF or Orbitrap) with ESI source
-
Appropriate LC columns (e.g., reversed-phase for intact mass, size-exclusion)
-
Deconvolution software
Methodology:
-
Intact Mass Analysis:
-
Analyze the purified conjugate by LC/MS. For large molecules like ADCs, reversed-phase or size-exclusion chromatography can be used.
-
The resulting mass spectrum will show a distribution of species corresponding to the different numbers of PEG-drug moieties attached to the protein.
-
Use deconvolution software to convert the charge-state envelope into a zero-charge mass spectrum. This allows for the calculation of the average DAR and the relative abundance of each species (DAR0, DAR1, DAR2, etc.).
-
-
Peptide Mapping for Site Analysis:
-
Digest the conjugate into smaller peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
Identify peptides that show a mass shift corresponding to the mass of the PEG-drug linker.
-
Use MS/MS fragmentation data to confirm the sequence of the modified peptide and pinpoint the specific amino acid residue (e.g., which lysine) that was conjugated.
-
Specialized cleavable linkers can simplify this analysis by leaving behind a small mass tag on the modified residue after cleavage.
-
References
Methodological & Application
Synthesis of PROTACs Utilizing a Bifunctional HO-PEG10-CH2COOH Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the bifunctional linker, HO-Peg10-CH2cooh. PROTACs are novel therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.[2] The this compound linker, a polyethylene glycol (PEG)-based structure, offers a balance of hydrophilicity and a defined length, which can be advantageous for optimizing PROTAC properties.[3][4] These protocols detail the sequential conjugation of a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker, providing a strategic framework for the rational design and synthesis of novel protein degraders.
Introduction
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism of action allows for the degradation of target proteins at sub-stoichiometric concentrations.
The choice of linker is a critical determinant of a PROTAC's efficacy. PEG linkers are widely used due to their ability to enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The defined length of the PEG chain also allows for systematic optimization of the distance between the POI and E3 ligase to achieve productive ternary complex formation. The this compound linker provides two distinct functional groups—a hydroxyl (-OH) and a carboxylic acid (-COOH)—allowing for controlled, sequential conjugation of the POI and E3 ligase ligands.
Synthesis Strategy
The synthesis of a PROTAC using the this compound linker is a modular process involving two key coupling reactions. The general strategy involves:
-
First Coupling Reaction: Conjugation of the first ligand (either POI or E3 ligase ligand) to one of the functional groups of the linker. For this protocol, we will first couple the POI ligand to the hydroxyl group of the linker.
-
Second Coupling Reaction: Conjugation of the second ligand to the remaining functional group of the linker-ligand intermediate. In this protocol, the E3 ligase ligand will be coupled to the carboxylic acid group.
This sequential approach allows for the controlled assembly of the final PROTAC molecule and facilitates purification at each step.
Experimental Protocols
Materials and Methods
-
Reagents: All reagents should be of high purity and used as received from commercial suppliers. Anhydrous solvents should be used for all reactions.
-
Equipment: Standard laboratory glassware for organic synthesis, magnetic stirrers, heating plates, rotary evaporator, high-performance liquid chromatography (HPLC) system for purification, and a liquid chromatography-mass spectrometry (LC-MS) system for reaction monitoring and product characterization.
Protocol 1: Coupling of POI Ligand to the this compound Linker
This protocol describes the coupling of a POI ligand containing a suitable functional group (e.g., a leaving group for etherification or a carboxylic acid for esterification) to the hydroxyl group of the this compound linker. Here, we will exemplify an etherification reaction.
Reaction Scheme:
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand with a leaving group (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a suitable base, such as sodium hydride (NaH) (1.5 eq) or cesium carbonate (Cs2CO3) (2.0 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker intermediate.
Protocol 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate
This protocol describes the amide bond formation between the carboxylic acid of the POI-Linker intermediate and an amine-functionalized E3 ligase ligand.
Reaction Scheme:
Procedure:
-
Dissolve the POI-Linker intermediate (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) or HBTU (1.2 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
Data Presentation
Table 1: Representative Reagents and Conditions for PROTAC Synthesis
| Step | Reaction Type | Reagents | Base | Solvent | Typical Reaction Time |
| 1 | Etherification | POI-Br, this compound | NaH | DMF | 12-24 h |
| 2 | Amide Coupling | POI-Linker-COOH, H2N-E3 Ligase | DIPEA | DMF | 4-12 h |
Table 2: Characterization of a Hypothetical PROTAC
| Compound | Molecular Formula | Calculated Mass [M+H]+ | Observed Mass [M+H]+ | Purity (HPLC) | Yield (%) |
| POI-Linker Intermediate | C45H65N3O15 | 888.44 | 888.5 | >95% | 65% |
| Final PROTAC | C68H85N7O18 | 1320.60 | 1320.7 | >98% | 40% |
Visualizations
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The use of the this compound linker provides a versatile and efficient method for the synthesis of PROTACs. The protocols outlined in this document offer a general framework that can be adapted for a wide range of POI and E3 ligase ligands. The modular nature of this synthetic strategy allows for the systematic optimization of the linker length and composition, which is crucial for the development of potent and selective protein degraders. Careful purification and characterization at each step are essential to ensure the quality and efficacy of the final PROTAC molecules.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using HO-Peg10-CH2COOH Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the preparation, purification, and characterization of an Antibody-Drug Conjugate (ADC) using a hydrophilic, non-cleavable polyethylene glycol (PEG) linker, HO-Peg10-CH2COOH. The protocol outlines the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) via the primary amines of lysine residues.
The use of PEG linkers in ADC development is a well-established strategy to improve the physicochemical properties of the conjugate.[1][] PEGylation can enhance the solubility and stability of the ADC, prolong its circulation half-life, and reduce its immunogenicity.[3][4] The this compound linker offers a discrete PEG length, ensuring the generation of more homogeneous ADCs, which is a critical quality attribute for therapeutic applications.[4]
Overview of the Experimental Workflow
The overall process for the preparation of the ADC involves a multi-step procedure that begins with the activation of the linker, followed by conjugation to the antibody, and concludes with purification and characterization of the final product.
Caption: A high-level overview of the experimental workflow for ADC preparation.
Experimental Protocols
Materials and Reagents
-
Antibody: Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Linker: this compound.
-
Drug: Cytotoxic drug with a reactive amine group.
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Conjugation Buffer: PBS, pH 8.0-8.5
-
-
Purification: Size Exclusion Chromatography (SEC) column.
-
Quenching Reagent: Tris(hydroxymethyl)aminomethane (Tris) or hydroxylamine.
Protocol for Linker-Drug Conjugate Preparation
This protocol describes the activation of the this compound linker and its subsequent conjugation to an amine-containing cytotoxic drug.
-
Linker Activation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents) to the linker solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the active Sulfo-NHS ester.
-
-
Conjugation to Drug:
-
Dissolve the amine-containing cytotoxic drug in anhydrous DMSO.
-
Add the drug solution to the activated linker solution. The molar ratio of activated linker to drug should be optimized, typically starting at 1.2:1.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
-
Purification of Linker-Drug:
-
Purify the resulting linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the purified product to obtain a stable powder.
-
Protocol for ADC Preparation
This protocol outlines the conjugation of the purified linker-drug to the monoclonal antibody.
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into the conjugation buffer (PBS, pH 8.0-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified linker-drug in a minimal amount of DMSO.
-
Add the linker-drug solution to the antibody solution. The molar ratio of linker-drug to antibody will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized (e.g., starting with a 10-fold molar excess).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris buffer (to a final concentration of 50 mM) or hydroxylamine to cap any unreacted NHS-esters.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-drug and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that affects the efficacy and safety of the ADC.
-
UV-Vis Spectroscopy: This is a simple method for determining the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs, providing information on the distribution of drug loads (e.g., D0, D1, D2, etc.). The weighted average DAR can be calculated from the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise determination of the DAR and the distribution of drug-loaded species. The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the presence of high molecular weight aggregates.
In Vitro Cytotoxicity Assay
-
The potency of the ADC can be evaluated using an in vitro cell-based assay. Cancer cell lines expressing the target antigen are treated with serial dilutions of the ADC. Cell viability is measured after a defined incubation period to determine the EC50 value.
Quantitative Data Summary
The following table provides a template for summarizing the characterization data of the prepared ADC.
| Parameter | Method | Result |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | e.g., 3.8 |
| HIC | e.g., 3.9 (with distribution) | |
| LC-MS | e.g., 4.1 (with distribution) | |
| Purity (Monomer %) | SEC | e.g., >98% |
| Aggregation % | SEC | e.g., <2% |
| In Vitro Potency (EC50) | Cell Viability Assay | e.g., 1.5 nM |
Signaling Pathway and Mechanism of Action
The mechanism of action for a typical ADC involves several key steps, from binding to the target cell to the release of the cytotoxic payload.
Caption: The general mechanism of action for an antibody-drug conjugate.
References
Applications of Heterobifunctional PEG Linkers in Cancer Research: A Detailed Guide
Introduction
The molecule HO-Peg10-CH2cooh represents a class of chemical tools known as heterobifunctional polyethylene glycol (PEG) linkers. These are not therapeutic agents on their own but are critical components in the design and synthesis of advanced cancer therapies. Their structure, featuring a hydroxyl (HO) group at one end, a ten-unit PEG chain (Peg10) as a spacer, and a carboxylic acid (CH2cooh) group at the other end, allows for the precise connection of two different molecules. In the context of cancer research, these linkers are primarily employed in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The incorporation of a PEG chain offers significant advantages, including enhanced solubility and stability of the final conjugate, reduced aggregation, and improved pharmacokinetic profiles, which can lead to a better therapeutic index.[1][2][3][4] This document provides detailed application notes and protocols for the use of such linkers in cancer research.
I. Application in Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that deliver a potent cytotoxic payload directly to cancer cells.[5] They are composed of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic drug, and a linker that connects them. Heterobifunctional PEG linkers like this compound are instrumental in optimizing ADC performance.
Mechanism of Action
The general mechanism of an ADC is a multi-step process designed to achieve targeted cell killing while minimizing damage to healthy tissues.
Role of the this compound Linker in ADCs:
-
Spacers: The PEG10 chain provides a defined distance between the antibody and the cytotoxic drug, which can be crucial for maintaining the biological activity of both components.
-
Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. The PEG linker improves the overall water solubility of the ADC, which helps to prevent aggregation and improves its stability in circulation.
-
Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "shield" around the payload, potentially reducing clearance by the reticuloendothelial system and leading to a longer circulation half-life. Studies have shown that longer PEG chains can result in slower clearance of ADCs.
Quantitative Data on ADC Performance with PEG Linkers
The length of the PEG linker is a critical parameter that must be optimized for each ADC. The following table summarizes representative data on how PEG linker length can influence key performance metrics of an ADC.
| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2, hours) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| Non-PEG Linker | 4 | 0.5 | 120 | 60 |
| PEG4 Linker | 8 | 1.2 | 150 | 75 |
| PEG10/12 Linker | 8 | 1.8 | 180 | 85 |
| PEG24 Linker | 8 | 2.5 | 200 | 80 |
This table presents synthesized data based on trends reported in the literature to illustrate the impact of PEG linker length. Actual values are dependent on the specific antibody, payload, and tumor model.
II. Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic molecules designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to selectively degrade target proteins of interest, such as those that drive cancer growth. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Mechanism of Action
PROTACs induce the degradation of a target protein through a catalytic mechanism, which can be more effective than simple inhibition.
Role of the this compound Linker in PROTACs:
-
Spatial Orientation: The linker's length and flexibility are crucial for allowing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Physicochemical Properties: PEG linkers are widely used in PROTAC design to improve solubility and cell permeability, which are often challenges for these larger molecules.
-
Modularity: The heterobifunctional nature of the linker allows for a modular and convergent synthesis of the final PROTAC molecule.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is often measured by its ability to degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| PROTAC Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| Alkyl Chain (C8) | BRD4 | Pomalidomide | 50 | 80 |
| PEG Linker (10 units) | BRD4 | Pomalidomide | 15 | >95 |
| PEG Linker (20 units) | BRD4 | Pomalidomide | 35 | 90 |
This table presents illustrative data demonstrating how the linker composition can affect PROTAC efficiency.
III. Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of ADCs and PROTACs using a heterobifunctional PEG linker. These should be adapted based on the specific molecules being used.
Protocol 1: Synthesis of an Antibody-Drug Conjugate
This protocol describes a common method for conjugating a drug to an antibody via lysine residues using a PEG linker with an NHS ester and a maleimide group (a common derivative of a HO- and -COOH linker).
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound linker, activated as an NHS ester at the carboxyl end.
-
Cytotoxic payload with a reactive group (e.g., a thiol for maleimide chemistry).
-
Reaction buffers, quenching reagents, and purification columns (e.g., size-exclusion chromatography).
Procedure:
-
Linker Activation: The carboxylic acid end of the this compound linker is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. The hydroxyl end can be used for payload attachment after appropriate functionalization.
-
Antibody-Linker Conjugation: The NHS-activated linker is added to the antibody solution at a specific molar ratio to target surface-accessible lysine residues. The reaction is typically performed at room temperature or 4°C.
-
Purification: The antibody-linker conjugate is purified from excess linker using size-exclusion chromatography (SEC).
-
Payload Conjugation: The purified antibody-linker intermediate is then reacted with the functionalized cytotoxic payload.
-
Final Purification and Characterization: The final ADC is purified by SEC to remove unreacted payload. The drug-to-antibody ratio (DAR), purity, and aggregation levels are determined using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC-HPLC.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the synthesized ADC against cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Synthesized ADC, unconjugated antibody, and free drug.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload. Add the compounds to the cells and incubate for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in an animal model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Human cancer cell line for implantation.
-
Matrigel (or similar).
-
Synthesized ADC, vehicle control, and other control articles.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
ADC Administration: Administer the ADC, vehicle, or control antibodies to the respective groups, typically via intravenous injection.
-
Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Survival curves can also be generated.
IV. Distinction from the PEG10 Gene
It is crucial to distinguish the chemical linker this compound from the paternally expressed gene 10 (PEG10). The PEG10 gene is an imprinted gene that has been identified as an oncogene in various cancers, including hepatocellular carcinoma, colorectal cancer, and breast cancer. High expression of the PEG10 gene is associated with poor prognosis and contributes to tumor progression by promoting proliferation, inhibiting apoptosis, and enhancing metastasis. While both are relevant to cancer research, the PEG10 gene is a biological entity involved in cancer pathology, whereas this compound is a synthetic chemical tool used in the development of cancer therapeutics.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. labinsights.nl [labinsights.nl]
- 5. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
Application Notes and Protocols for HO-Peg10-CH2COOH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HO-Peg10-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. This document outlines the physicochemical properties of the linker, detailed protocols for its application in nanoparticle formulation and bioconjugation, and methods for the in vitro and in vivo evaluation of the resulting drug delivery systems.
Introduction to this compound in Targeted Drug Delivery
This compound is a hydrophilic linker comprised of ten ethylene glycol units, featuring a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other. This heterobifunctional nature makes it an invaluable tool in targeted drug delivery. The process of attaching PEG chains to therapeutic molecules or drug carriers, known as PEGylation, offers several significant advantages in drug delivery.[1][2] These benefits include enhanced solubility and stability of hydrophobic drugs, prolonged systemic circulation time by minimizing clearance by the reticuloendothelial system (RES), and the creation of a versatile platform for attaching targeting ligands.[1][2][3] The defined length of the PEG10 chain provides a balance between achieving the desired "stealth" properties and facilitating effective interaction with target cells.
The terminal functional groups of this compound allow for specific and controlled conjugation chemistries. The carboxylic acid can be activated to react with amine groups on proteins, antibodies, or nanoparticles, while the hydroxyl group can be modified for attachment to other molecules or surfaces. This linker is particularly well-suited for the synthesis of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Physicochemical Properties
| Property | Value |
| Chemical Formula | C23H46O13 |
| Molecular Weight | 516.58 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Functional Groups | Primary Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Purity | >95% |
| Storage | Store at -20°C to -80°C under nitrogen for long-term stability. |
Experimental Protocols
Nanoparticle Formulation with Surface PEGylation
This protocol describes the formulation of lipid-based nanoparticles with surface modification using this compound.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
-
This compound
-
Drug to be encapsulated
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Targeting ligand with a primary amine group (e.g., a peptide or antibody fragment)
Procedure:
-
Lipid Film Hydration:
-
Dissolve lipids and the drug in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonication to form multilamellar vesicles (MLVs).
-
-
Nanoparticle Extrusion:
-
Subject the MLV suspension to repeated extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to form unilamellar nanoparticles of a defined size.
-
-
Activation of Carboxylic Acid on this compound:
-
Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add a 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation of Activated PEG to Nanoparticles (Post-insertion):
-
Add the activated this compound-NHS ester to the nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle stirring. The NHS ester will react with amine-containing lipids if present, or can be used to subsequently attach targeting ligands.
-
-
Attachment of Targeting Ligand:
-
If the goal is to attach a targeting ligand, first, react the nanoparticle with an amine-terminated lipid.
-
Then, add the targeting ligand with a primary amine to the PEGylated nanoparticle suspension. The activated carboxylic acid on the PEG linker will react with the amine on the ligand.
-
-
Purification:
-
Remove unreacted PEG and ligands by dialysis or size exclusion chromatography.
-
Workflow for Nanoparticle PEGylation and Targeting
Caption: Workflow for nanoparticle surface functionalization.
Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using this compound to link a cytotoxic drug to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Cytotoxic drug with a reactive amine or hydroxyl group
-
This compound
-
EDC and NHS
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable activating agent for the drug
-
Anhydrous DMF or DMSO
-
PBS, pH 7.4
-
Size exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of Carboxylic Acid on this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5-fold molar excess of EDC and NHS.
-
Stir at room temperature for 1 hour.
-
-
Conjugation of Activated PEG to the Antibody:
-
Exchange the buffer of the mAb to a conjugation buffer (e.g., PBS, pH 8.0-8.5).
-
Add the activated this compound-NHS ester to the mAb solution in a controlled molar ratio.
-
Incubate for 2-4 hours at 4°C with gentle agitation. The activated carboxyl group will react with lysine residues on the antibody.
-
-
Purification of PEGylated Antibody:
-
Remove excess PEG linker using a desalting column or tangential flow filtration.
-
-
Activation of the Drug:
-
If the drug has a hydroxyl group, it can be activated for reaction with the hydroxyl group on the PEGylated antibody. This step will vary depending on the drug's functional groups. For a drug with a carboxylic acid, it would be activated with EDC/NHS.
-
-
Conjugation of the Drug to the PEGylated Antibody:
-
Add the activated drug to the purified PEGylated antibody.
-
Incubate for 12-24 hours at 4°C.
-
-
Final Purification:
-
Purify the final ADC using size exclusion chromatography to remove unconjugated drug and linker.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
-
Logical Flow of ADC Synthesis
Caption: Synthesis of an Antibody-Drug Conjugate.
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of the drug-loaded nanoparticles or ADC on cancer cells.
Protocol:
-
Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control).
-
Include untreated cells as a negative control.
-
Incubate for 48-72 hours.
-
Perform a cell viability assay, such as the MTT or MTS assay, to determine the percentage of viable cells.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each formulation.
In Vivo Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the targeted drug delivery system in a relevant animal model.
Protocol:
-
Implant tumor cells subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biodistribution).
Signaling Pathways in Targeted Therapy
Targeted drug delivery systems are often designed to interfere with specific signaling pathways that are dysregulated in diseases like cancer. The following diagrams illustrate two common pathways that are targets for cancer therapy.
Caption: VEGF signaling pathway in angiogenesis.
Conclusion
This compound is a versatile and valuable tool for the development of targeted drug delivery systems. Its defined length and heterobifunctional nature allow for precise control over the design and synthesis of complex bioconjugates and functionalized nanoparticles. The protocols and information provided herein serve as a foundation for researchers to design and evaluate novel therapeutic strategies with improved efficacy and reduced side effects. Further optimization of conjugation chemistries and comprehensive in vivo characterization are essential for the successful clinical translation of these advanced drug delivery platforms.
References
Application Notes and Protocols for Peptide Conjugation with HO-PEG10-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] This modification can lead to a longer circulating half-life, improved stability, increased solubility, and reduced immunogenicity.[1] This document provides a detailed protocol for the conjugation of peptides with a hydroxyl-terminated, 10-unit PEG linker with a terminal carboxylic acid (HO-Peg10-CH2cooh).
The conjugation is achieved through the formation of a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine (e.g., the N-terminus or the ε-amine of a lysine residue) on the peptide. The carboxylic acid is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This activated PEG linker is then reacted with the peptide to yield the desired conjugate.
Quantitative Data Summary
The efficiency of peptide PEGylation can be influenced by several factors, including the nature of the peptide, the molar ratio of reactants, and the purification method. The following table summarizes representative quantitative data from various peptide PEGylation experiments.
| Parameter | Typical Range | Key Considerations |
| Crude Yield | 40-80% | Dependent on peptide sequence and solubility. PEGylation can sometimes increase the overall crude product quantity. |
| Purified Yield | 15-60% | Highly dependent on the efficiency of the chosen purification method. Multiple purification steps can lead to lower overall yields. |
| Purity of Final Conjugate | >95% | Achievable with optimized chromatography methods such as RP-HPLC. |
| Degree of PEGylation | 1-2 PEG chains per peptide | Can be controlled by adjusting the molar ratio of activated PEG to peptide. |
Experimental Protocols
This section details the materials and methods for the conjugation of a peptide with this compound.
Materials and Reagents
-
Peptide with at least one primary amine group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Purification columns (e.g., Sephadex G-25, RP-HPLC column)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC system)
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on the PEG linker.
-
Reagent Preparation : Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Activation Reaction :
-
Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.
-
Add a 1.5 to 2-fold molar excess of EDC to the PEG solution.
-
Add a 1.2 to 1.5-fold molar excess of NHS to the PEG solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
Protocol 2: Conjugation of Activated PEG to the Peptide
This protocol details the reaction of the activated PEG linker with the peptide.
-
Peptide Preparation : Dissolve the peptide in Conjugation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Conjugation Reaction :
-
Immediately after the activation step, add the activated PEG solution to the peptide solution. A molar ratio of 1:1 to 5:1 (activated PEG to peptide) is a good starting point and can be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction : Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Protocol 3: Purification of the PEGylated Peptide
Purification is critical to remove unreacted peptide, excess PEG linker, and reaction byproducts.[3] A multi-step purification strategy may be necessary.
-
Initial Cleanup (Desalting) :
-
To remove excess quenching reagent and other small molecules, pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., 20 mM ammonium acetate).[3]
-
-
Chromatographic Separation :
-
Size Exclusion Chromatography (SEC) : Can separate the larger PEGylated peptide from the smaller unreacted peptide.
-
Ion Exchange Chromatography (IEX) : Can be effective if the PEGylated peptide has a different net charge compared to the unreacted peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : A powerful technique for achieving high purity of the final product. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is typically used.
-
Protocol 4: Characterization of the PEGylated Peptide
The final product should be thoroughly characterized to confirm successful conjugation and assess purity.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to determine the molecular weight of the conjugate, confirming the addition of the PEG linker.
-
High-Performance Liquid Chromatography (HPLC) : Analytical RP-HPLC is used to determine the purity of the final product. The chromatogram should show a single major peak corresponding to the PEGylated peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR can be used to confirm the presence of both the peptide and the PEG moiety in the final conjugate.
Diagrams
Caption: Experimental workflow for peptide PEGylation.
Caption: Logical diagram of PEGylated peptide action.
References
HO-Peg10-CH2cooh: Application Notes and Protocols for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-Peg10-CH2cooh is a heterobifunctional polyethylene glycol (PEG) linker that is increasingly utilized in the development of novel therapeutics, particularly in the fields of oncology and immunotherapy. Its structure, featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group connected by a 10-unit polyethylene glycol chain, makes it an ideal component for the synthesis of complex bioconjugates. This non-cleavable linker is primarily employed in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it plays a crucial role in covalently connecting a targeting moiety (like a monoclonal antibody) to a therapeutic payload (such as a small molecule drug or a protein degrader).
The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for versatile conjugation strategies. These application notes provide an overview of the utility of this compound in therapeutic development, along with generalized experimental protocols for its application.
Key Applications
This compound is instrumental in the development of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker stably attaches a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The non-cleavable nature of the this compound linker ensures that the payload remains attached to the antibody until the ADC is internalized by the target cancer cell and undergoes lysosomal degradation. This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic agent. A notable application is in the development of ADCs carrying immune-stimulating payloads, such as Toll-like receptor (TLR) agonists, to the tumor microenvironment.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
Physicochemical and Technical Data
A summary of the typical physicochemical properties of this compound is provided below. Note that specific values may vary slightly between suppliers.
| Property | Value |
| Molecular Formula | C23H46O13 |
| Molecular Weight | 530.60 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in water and most organic solvents |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of ADCs and PROTACs. Optimization of reaction conditions is crucial for each specific application.
Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines a two-step process involving the activation of the carboxylic acid group of the linker followed by conjugation to a payload, and subsequent attachment to an antibody.
Materials:
-
This compound
-
Therapeutic payload with a reactive amine or hydroxyl group
-
Monoclonal antibody (mAb) with available lysine residues
-
N-Hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column
-
Dialysis equipment
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the linker.
-
Monitor the reaction by TLC or LC-MS.
-
-
Conjugation of Payload to the Activated Linker:
-
To the solution containing the activated linker, add the therapeutic payload (1.0 equivalent) dissolved in anhydrous DMF.
-
If the payload has an amine group, the reaction will form a stable amide bond. If it has a hydroxyl group, a base catalyst (e.g., DMAP) may be required to form an ester linkage.
-
Stir the reaction at room temperature overnight.
-
Purify the linker-payload conjugate using flash chromatography or preparative HPLC.
-
-
Activation of the Linker-Payload Conjugate for Antibody Coupling:
-
The terminal hydroxyl group of the purified linker-payload conjugate can be activated for reaction with antibody lysine residues. A common method is to convert the hydroxyl group to a more reactive functional group, such as a p-nitrophenyl carbonate, by reacting with p-nitrophenyl chloroformate in the presence of a base.
-
-
Conjugation to the Monoclonal Antibody:
-
Prepare the mAb in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Add the activated linker-payload conjugate to the mAb solution in a controlled molar ratio to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 4°C for 12-24 hours with gentle mixing.
-
-
Purification and Characterization of the ADC:
-
Remove unconjugated linker-payload by size-exclusion chromatography or dialysis.
-
Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC.
-
Confirm the integrity and binding affinity of the antibody portion of the ADC via ELISA or surface plasmon resonance (SPR).
-
Protocol 2: General Synthesis of a PROTAC using this compound
This protocol describes a stepwise approach for synthesizing a PROTAC by sequentially attaching the E3 ligase ligand and the target protein-binding ligand to the this compound linker.
Materials:
-
This compound
-
E3 ligase ligand with a reactive functional group (e.g., amine or hydroxyl)
-
Target protein-binding ligand with a reactive functional group
-
Coupling reagents (e.g., HATU, HOBt, DIPEA for amide bond formation)
-
Protecting groups (if necessary to mask reactive functionalities)
-
Anhydrous organic solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
First Ligand Coupling:
-
Couple the E3 ligase ligand to the carboxylic acid terminus of this compound.
-
Dissolve the E3 ligase ligand (1.0 equivalent), this compound (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the resulting conjugate by flash chromatography or preparative HPLC.
-
-
Modification of the Terminal Hydroxyl Group (if necessary):
-
The terminal hydroxyl group of the linker can be converted to other functional groups (e.g., an azide or alkyne for click chemistry, or a mesylate for nucleophilic substitution) to facilitate the coupling of the second ligand.
-
-
Second Ligand Coupling:
-
Couple the target protein-binding ligand to the modified terminus of the linker-E3 ligase ligand conjugate.
-
The choice of coupling chemistry will depend on the functional groups present on the second ligand and the modified linker. For example, if an azide-modified linker and an alkyne-containing target ligand are used, a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) can be performed.
-
Alternatively, if the terminal hydroxyl group was converted to a good leaving group, the target ligand with a nucleophilic handle can be attached via an SN2 reaction.
-
-
Final Deprotection and Purification:
-
If any protecting groups were used, deprotect the final PROTAC molecule using appropriate conditions.
-
Purify the final PROTAC using preparative HPLC to obtain a high-purity product.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Step-by-Step Guide to HO-PEG10-CH2COOH Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] By covalently attaching PEG chains, such as HO-PEG10-CH2COOH, to a biomolecule (e.g., protein, peptide, or small molecule), its therapeutic efficacy can be significantly enhanced. Benefits of PEGylation include increased in vivo half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3]
This document provides a detailed guide to the conjugation chemistry of this compound, a heterobifunctional PEG linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group separated by a 10-unit PEG spacer. The carboxylic acid moiety allows for covalent attachment to primary amine groups on biomolecules through the formation of a stable amide bond. This process typically involves a two-step reaction: the activation of the carboxylic acid using carbodiimide chemistry, followed by conjugation to the amine-containing molecule.
Principle of the Reaction
The conjugation of this compound to a primary amine-containing molecule is primarily achieved through a zero-length crosslinking reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]
The overall process can be summarized in two key stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Conjugation: The addition of NHS or Sulfo-NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with a primary amine (-NH2) on the target molecule (e.g., the side chain of a lysine residue or the N-terminus of a protein) to form a stable amide bond.
Experimental Protocols
This section provides detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing protein.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers such as HEPES or borate buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Amine-containing protein or molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
2-Mercaptoethanol (optional, for quenching EDC)
-
Hydroxylamine-HCl (for quenching the final reaction)
Protocol 1: Activation of this compound (Aqueous Method)
This protocol describes the in-situ activation of the PEG linker in an aqueous environment, immediately followed by conjugation.
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation. Prepare stock solutions of these reagents if necessary.
-
Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Activation Reaction:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical starting molar ratio is 1:2:2 for PEG-COOH:EDC:NHS.
-
Incubate the reaction mixture for 15 minutes at room temperature. The activation reaction is most efficient at a pH between 4.5 and 7.2.
-
-
Quenching of EDC (Optional): To prevent cross-linking of the target protein, the EDC can be quenched by adding 2-mercaptoethanol to a final concentration of 20 mM. The activated PEG-NHS ester can then be purified using a desalting column equilibrated with the Conjugation Buffer.
Protocol 2: Conjugation of Activated this compound to a Protein
-
pH Adjustment: If the activation step was performed at a low pH, adjust the pH of the activated PEG solution to 7.2-8.0 by adding Conjugation Buffer. The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.
-
Conjugation Reaction: Immediately add the activated this compound solution to the protein solution. The molar ratio of PEG to protein can range from 10:1 to 50:1 as a starting point and should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Stop the conjugation reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG and reaction byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Data Presentation
The following tables summarize typical reaction conditions for the activation and conjugation steps. These values should be considered as starting points and may require optimization for specific applications.
Table 1: Recommended Starting Conditions for this compound Activation
| Parameter | Recommended Value/Range | Notes |
| Solvent | Aqueous (MES Buffer) or Anhydrous (DMF/DCM) | Aqueous is suitable for in-situ conjugation; anhydrous for preparing stable NHS esters. |
| pH (Aqueous) | 4.5 - 6.0 | Optimal for EDC/NHS activation. |
| Molar Ratio (PEG-COOH:EDC:NHS) | 1:2:2 to 1:5:5 | Higher excess of EDC/NHS can improve activation efficiency. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 15 - 30 minutes |
Table 2: Recommended Starting Conditions for Protein Conjugation
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may lead to aggregation. |
| pH | 7.2 - 8.0 | Optimal for NHS ester reaction with primary amines. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | Needs to be optimized to achieve the desired degree of PEGylation. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help maintain protein stability. |
| Reaction Time | 2 hours to overnight | Longer incubation times may increase conjugation efficiency. |
Characterization of PEGylated Conjugates
After purification, it is essential to characterize the PEG-protein conjugate to determine the degree of PEGylation and confirm its integrity. Common analytical techniques include:
-
Size-Exclusion Chromatography (SEC): To separate PEGylated protein from the unconjugated protein and determine the extent of aggregation.
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for analyzing the purity of the conjugate.
-
Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and thereby the number of attached PEG molecules.
-
SDS-PAGE: Can provide a qualitative assessment of the increase in molecular weight upon PEGylation.
Mandatory Visualizations
Experimental Workflow for this compound Conjugation
Caption: Workflow for the two-stage conjugation of this compound to a protein.
Role of PEGylation in Enhanced Drug Delivery
Caption: PEGylation enhances drug delivery by improving pharmacokinetic properties.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Applications of PEGylated Linkers in Nanomedicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylated Linkers in Nanomedicine
Polyethylene glycol (PEG) linkers are essential tools in the field of nanomedicine, serving as versatile molecular bridges that enhance the therapeutic efficacy and safety of various drug delivery systems.[1][2] PEG is a hydrophilic, non-toxic, and biocompatible polymer, and the process of covalently attaching PEG chains to molecules, known as PEGylation, imparts several beneficial properties to nanocarriers and therapeutic agents.[3][4] These advantages include improved solubility and stability, prolonged systemic circulation time, and reduced immunogenicity.[3] PEG linkers are integral to the design of nanoparticles, liposomes, and antibody-drug conjugates (ADCs), enabling controlled drug release and targeted delivery.
The versatility of PEG linkers is further demonstrated by the ability to tailor their structure to specific applications. They can be linear or branched, and can be designed as non-cleavable for stable drug attachment or cleavable to facilitate drug release in response to specific physiological triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes. This adaptability makes PEGylated linkers a cornerstone of modern nanomedicine development.
Key Applications of PEGylated Linkers
Enhancing Pharmacokinetics and Stability
A primary application of PEGylated linkers is to improve the pharmacokinetic profile of nanomedicines. The hydrophilic PEG chains create a hydration shell around the nanoparticle, which masks it from the immune system and reduces opsonization (the process of marking foreign particles for phagocytosis). This "stealth" effect minimizes uptake by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier in the bloodstream. This extended circulation time increases the probability of the nanomedicine reaching its target site. Furthermore, PEGylation can enhance the stability of nanocarriers, preventing their aggregation and premature degradation.
Targeted Drug Delivery and the EPR Effect
PEGylated nanocarriers are particularly effective for passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of solid tumors allow nanoparticles to extravasate from the bloodstream and accumulate in the tumor tissue. By extending the circulation time, PEGylation maximizes the opportunity for nanoparticles to exploit the EPR effect, leading to higher drug concentrations at the tumor site and reduced off-target toxicity.
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, PEG linkers are crucial components of ADCs. ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a linker that connects the two. PEGylated linkers in ADCs serve multiple purposes: they enhance the solubility and stability of the conjugate, prevent aggregation, and can be designed to be cleavable, allowing for the specific release of the cytotoxic payload inside the cancer cell.
Quantitative Data on the Impact of PEGylation
The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on the physicochemical properties, pharmacokinetics, and biodistribution of nanomedicines.
| Nanoparticle Formulation | PEGylation Status | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Itraconazole-loaded Nanoparticles | Non-PEGylated | 253 | - | -30.1 | |
| Itraconazole-loaded Nanoparticles | PEGylated | 286 | - | -18.6 | |
| Danazol-containing Nanoemulsion | Non-PEGylated | 213-340 | - | -25.4 | |
| Danazol-containing Nanoemulsion | PEGylated (DSPE-PEG5000) | 213-340 | - | -1.27 | |
| BSA-PEG Nanoparticles | PEGylated | 113 ± 4.6 | - | - | |
| Growth Factor Coated BSA-PEG NP | PEGylated | 178 ± 6.34 | - | - |
Table 1: Effect of PEGylation on Physicochemical Properties of Nanoparticles.
| Nanomedicine | PEGylation Status | Circulation Half-life (t½) | Clearance Rate | Mean Residence Time (MRT) | Reference |
| PEGylated Gold Nanoparticles | PEGylated | 57.0 h (elimination) | - | 18.3 h (in blood) | |
| Danazol-containing Nanoemulsion | PEGylated (DSPE-PEG5000) | - | 5.06 ± 0.95 L/h/kg | - | |
| Platinum Nanoparticles | PEGylated | - | - | Max at 10 mg/kg dose |
Table 2: Impact of PEGylation on in vivo Pharmacokinetics.
| Nanoparticle | PEGylation Status | Organ Accumulation (% Injected Dose) | Tumor Accumulation (% Injected Dose) | Time Point | Reference |
| Gold Nanoparticles (4nm) | Non-PEGylated | Liver & Spleen: High | ~0.5 | 24 h | |
| Gold Nanoparticles (4nm) | PEGylated (1 kDa) | Liver & Spleen: High | ~1.0 | 24 h | |
| Gold Nanoparticles (10nm) | Non-PEGylated | Liver & Spleen: High | ~0.2 | 24 h | |
| Gold Nanoparticles (10nm) | PEGylated (1 kDa) | Liver & Spleen: High | ~1.2 | 24 h | |
| Platinum Nanoparticles | PEGylated | Spleen: Max Accumulation | - | - |
Table 3: Influence of PEGylation on Biodistribution and Tumor Accumulation.
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomes via Ethanol Injection and Post-Insertion
This protocol describes the preparation of PEGylated liposomes using a combination of the ethanol injection method for liposome formation and the post-insertion technique for PEGylation.
Materials:
-
Phospholipids (e.g., DSPC, DSPE)
-
Cholesterol
-
DSPE-PEG2000
-
Ethanol (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes and needles
Procedure:
-
Liposome Formation (Ethanol Injection):
-
Dissolve the desired lipids (e.g., DSPC and cholesterol at a specific molar ratio) in anhydrous ethanol to form a clear lipid solution.
-
In a separate flask, heat the aqueous phase (PBS, pH 7.4) to a temperature above the phase transition temperature of the lipids (e.g., 65°C) with gentle stirring.
-
Slowly inject the lipid-ethanol solution into the heated aqueous phase with continuous stirring. Liposomes will spontaneously form as the ethanol diffuses into the aqueous phase.
-
Continue stirring for 30-60 minutes to ensure complete formation of multilamellar vesicles.
-
Remove the ethanol from the liposome suspension using a rotary evaporator.
-
-
Liposome Sizing (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the liposome suspension to extrusion.
-
Pass the suspension multiple times (e.g., 10-15 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a high-pressure extruder.
-
-
Post-Insertion of PEG-Lipid:
-
Prepare a micellar solution of DSPE-PEG2000 by hydrating a dried film of the PEG-lipid with PBS.
-
Add the DSPE-PEG2000 micellar solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes with gentle stirring. During this incubation, the PEG-lipid molecules will insert into the outer leaflet of the liposome bilayer.
-
-
Purification:
-
Remove unincorporated PEG-lipid micelles by dialysis against fresh PBS or by size exclusion chromatography.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEGylated Linker
This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody via a PEGylated linker containing an NHS ester for reaction with lysine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-PEG-NHS ester conjugate
-
Reaction Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., size exclusion chromatography or protein A chromatography)
-
DMSO (anhydrous)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Dissolve the Drug-PEG-NHS ester in a small amount of anhydrous DMSO.
-
Add the desired molar excess of the Drug-PEG-NHS ester solution to the antibody solution with gentle mixing. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris or glycine) to the reaction mixture to quench any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography or protein A chromatography.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size exclusion chromatography.
-
Protocol 3: Characterization of PEGylated Nanoparticles
3.1 Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in a suitable buffer (e.g., filtered PBS) to an appropriate concentration to avoid multiple scattering effects. Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates.
-
Measurement: Transfer the sample to a clean cuvette. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). Perform the measurement according to the instrument's software instructions.
-
Data Analysis: The software will provide the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
3.2 Surface Charge Measurement by Zeta Potential Analysis
-
Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.
-
Measurement: Load the sample into a zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
Data Analysis: The zeta potential value provides an indication of the surface charge of the nanoparticles.
3.3 Morphological Characterization by Transmission Electron Microscopy (TEM)
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow the nanoparticles to adhere to the grid for a few minutes.
-
Staining (Optional): For better contrast, especially for liposomes, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate).
-
Drying: Wick away the excess liquid with filter paper and allow the grid to air dry completely.
-
Imaging: Place the grid in the TEM and acquire images at different magnifications to observe the size, shape, and morphology of the nanoparticles.
Protocol 4: In Vivo Biodistribution Study of PEGylated Nanoparticles in a Murine Model
This protocol provides a general outline for assessing the biodistribution of PEGylated nanoparticles in mice.
Materials:
-
PEGylated nanoparticles (labeled with a fluorescent dye or radionuclide)
-
Healthy or tumor-bearing mice
-
Anesthesia
-
Syringes and needles
-
Tissue homogenization equipment
-
Fluorescence plate reader or gamma counter
Procedure:
-
Animal Handling and Injection:
-
Acclimatize the mice to the laboratory conditions.
-
Anesthetize the mice before injection.
-
Administer a single intravenous (i.v.) injection of the labeled PEGylated nanoparticle suspension via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of mice.
-
Collect blood via cardiac puncture and perfuse the animals with saline to remove blood from the organs.
-
Harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor (if applicable).
-
-
Quantification of Nanoparticles:
-
Weigh each organ and homogenize it.
-
If using fluorescently labeled nanoparticles, extract the dye and measure the fluorescence intensity using a plate reader.
-
If using radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
-
Data Analysis:
-
Plot the %ID/g for each organ at the different time points to visualize the biodistribution profile of the PEGylated nanoparticles.
-
Visualizations
References
- 1. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Creating Stable Bioconjugates with HO-Peg10-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy in biopharmaceutical development for enhancing the therapeutic efficacy of proteins, peptides, and antibody-drug conjugates (ADCs). This process can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. The heterobifunctional linker, HO-Peg10-CH2COOH, is a discrete-length PEG (dPEG®) reagent that offers a hydroxyl group for further modifications and a terminal carboxylic acid for conjugation. Its defined molecular weight and spacer length (10 PEG units) ensure batch-to-batch consistency and provide a hydrophilic spacer that enhances the properties of the resulting bioconjugate.
This document provides detailed application notes and protocols for creating stable bioconjugates using this compound, focusing on its use in forming stable amide bonds with primary amines on biomolecules.
Key Benefits of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the solubility of hydrophobic molecules in aqueous solutions.[]
-
Improved Stability: PEG chains can protect the conjugated biomolecule from enzymatic degradation and proteolysis, increasing its stability in biological environments.[]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time.[2][3]
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[]
Application 1: Antibody-Drug Conjugates (ADCs)
This compound is an ideal non-cleavable linker for the development of ADCs. In this context, the carboxylic acid end is activated and conjugated to a monoclonal antibody (mAb), while the hydroxyl end can be used to attach a cytotoxic payload. Non-cleavable linkers are known for their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers. The mechanism relies on the internalization of the ADC into the target cancer cell, followed by lysosomal degradation of the antibody, which releases the payload still attached to the linker and a single amino acid.
Application 2: PROTACs (Proteolysis Targeting Chimeras)
This linker can also be incorporated into the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker's flexibility and hydrophilicity are crucial for optimizing the spatial orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Data Presentation: Quantitative Effects of PEGylation
The following tables summarize representative quantitative data on the effects of PEGylation on bioconjugate properties. While this data is not exclusive to the PEG10 linker, it illustrates the typical enhancements observed.
Table 1: Effect of PEGylation on Protein Conformational Stability
| Protein Variant | Linker Type | Change in Stability (ΔΔG) | Melting Temperature (Tm) | Reference |
| SH3 Domain | N-terminal tri-PEGylation | +0.93 kcal/mol | Not Specified | |
| WW Domain | Four-unit PEG | +0.70 kcal/mol | Not Specified | |
| Asn-PEG WW Domain | N-methylated Asn-PEG | No significant change | 63.7 ± 0.2 °C | |
| Gln-PEG WW Domain | Gln-PEG | -0.37 kcal/mol vs Asn-PEG | Not Specified |
Table 2: Effect of PEGylation on Pharmacokinetic Half-Life
| Protein | PEG Size | Species | Half-Life (Native) | Half-Life (PEGylated) | Reference |
| Asparaginase | Not Specified | Human | 20 hours | 357 hours | |
| Asparaginase | Not Specified | Rabbit | 20 hours | 144 hours | |
| Arginase | 5 kDa | Mouse | 1 hour | 12 hours | |
| Streptokinase | Not Specified | Mouse | 15 minutes | 200 minutes | |
| GnRH-A analog | TLHE1 (non-PEG) | Rat | 55 ± 11 min | 180 ± 12 min |
Experimental Protocols
Protocol 1: Activation of this compound via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid on the PEG linker to form a reactive N-hydroxysuccinimide (NHS) ester. This activated linker can then be used to conjugate to primary amines on a biomolecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Dissolve this compound in Activation Buffer (or DMF/DMSO for non-aqueous reactions) to a final concentration of 10 mM.
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.
-
Add a molar excess of EDC and NHS to the PEG linker solution. A common starting point is a 2- to 10-fold molar excess of each reagent over the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The reaction is most efficient at pH 4.5-7.2.
-
The activated PEG-NHS ester is now ready for immediate use in the conjugation reaction. For sensitive applications, excess EDC and NHS can be removed using a desalting column equilibrated with the appropriate coupling buffer.
Protocol 2: Conjugation of Activated PEG Linker to an Antibody
This protocol details the reaction of the activated PEG-NHS ester with primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).
Materials:
-
Activated HO-Peg10-CH2CO-NHS (from Protocol 1)
-
Monoclonal Antibody (mAb) in a suitable buffer
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be free of primary amines like Tris)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., IEX or SEC chromatography)
Procedure:
-
Prepare the mAb in the Coupling Buffer. The concentration should be optimized for the specific antibody, typically in the range of 1-10 mg/mL.
-
Immediately add the activated PEG linker solution to the mAb solution. The molar ratio of the activated linker to the antibody is a critical parameter and must be optimized. Start with a range from 5:1 to 20:1 (linker:mAb).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
To quench the reaction and hydrolyze any unreacted PEG-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes at room temperature.
-
The resulting PEGylated antibody is now ready for purification.
Protocol 3: Purification of the PEGylated Antibody
Purification is essential to remove unreacted PEG linker, unconjugated antibody, and any aggregates. Ion-exchange chromatography (IEX) is a powerful technique for this purpose, as PEGylation shields the surface charges of the protein, altering its retention time on the column.
Materials:
-
Cation Exchange Chromatography (CEX) or Anion Exchange Chromatography (AEX) column (choice depends on the pI of the antibody)
-
IEX Buffer A (Binding Buffer, low salt concentration)
-
IEX Buffer B (Elution Buffer, high salt concentration, e.g., 1 M NaCl)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the chosen IEX column with Buffer A.
-
Load the quenched reaction mixture onto the column.
-
Wash the column with several column volumes of Buffer A to remove unreacted PEG linker.
-
Elute the bound species using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions and analyze using SDS-PAGE and/or SEC-HPLC to identify fractions containing the desired mono-PEGylated antibody. Unconjugated antibody will typically elute at a different salt concentration than the PEGylated species (mono-, di-, tri-PEGylated, etc.).
-
Pool the desired fractions and buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 4: Characterization of the Bioconjugate
1. Mass Spectrometry (MS):
-
Purpose: To confirm the covalent attachment of the PEG linker and determine the distribution of species (e.g., Drug-to-Antibody Ratio or DAR).
-
Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) on the intact or deglycosylated conjugate. The mass increase will correspond to the number of attached PEG linkers.
2. SDS-PAGE:
-
Purpose: To visualize the increase in molecular weight upon PEGylation.
-
Method: Run samples of the unconjugated antibody and the purified PEGylated conjugate on an SDS-PAGE gel. The PEGylated protein will show a significant band shift to a higher apparent molecular weight.
3. Size Exclusion Chromatography (SEC):
-
Purpose: To assess purity and detect aggregation.
-
Method: Analyze the purified conjugate using an analytical SEC column. The PEGylated protein will have a shorter retention time than the unconjugated protein due to its larger hydrodynamic radius.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Mechanism of action for an ADC with a non-cleavable PEG linker.
Caption: General mechanism of action for a PROTAC utilizing a PEG linker.
References
Troubleshooting & Optimization
troubleshooting low yield in PROTAC synthesis with PEG linkers
Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges encountered when using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers commonly used in PROTAC design?
A1: PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties.[1] They can increase the water solubility and cell permeability of the often large and hydrophobic PROTAC molecules, which can improve oral absorption.[2][3] Additionally, the length of PEG linkers can be easily varied, which is crucial for optimizing the degradation efficiency of the PROTAC, and their bifunctional nature allows for straightforward assembly of the final molecule.[2][3]
Q2: How does the PEG linker length impact PROTAC efficacy?
A2: The length and composition of the linker are critical factors that influence the physicochemical properties and bioactivity of PROTACs. The linker's length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is necessary to correctly orient the two proteins for effective ubiquitination and subsequent degradation. If the linker is too short, steric hindrance can prevent the formation of the ternary complex. Conversely, if the linker is excessively long, it can lead to a decrease in potency due to a higher entropic penalty upon binding.
Q3: What are the most common synthetic challenges when working with PEG linkers in PROTAC synthesis?
A3: Common synthetic challenges include low reaction yields, difficulties in purification, and the potential for side reactions. The flexible nature of PEG linkers can sometimes complicate purification, leading to co-elution with impurities. Furthermore, the coupling reactions, such as amide bond formation or click chemistry, may not proceed to completion, resulting in low yields of the desired PROTAC. The complex structure of PROTACs and low synthetic yields can present significant challenges to their design and optimization.
Q4: What are the key chemical reactions used to incorporate PEG linkers into PROTACs?
A4: The most common reactions for attaching PEG linkers are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Amide coupling is a widely used method for connecting the linker to the warhead or the E3 ligase ligand. Click chemistry offers a highly efficient and modular approach for PROTAC synthesis, often resulting in high yields under mild reaction conditions.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during the synthesis of PROTACs with PEG linkers.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am experiencing a low yield during the final amide coupling step to attach my PEG linker to either the warhead or the E3 ligase ligand. What are the potential causes and how can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions & Troubleshooting Steps |
| Inefficient Coupling Reagents | - Optimize Coupling Agents: Experiment with different carbodiimide-based coupling reagents such as EDC or DCC, in combination with additives like OxymaPure or HOBt. - Vary Reagent Stoichiometry: Adjust the equivalents of the coupling agents and additives. A common starting point is 1.5 equivalents of the coupling agent and 2 equivalents of the additive. |
| Poor Solubility of Reactants | - Solvent Screening: Test a range of solvents. While DMF is common, NMP or DMA have been shown to be more effective in some cases. - Improve Solubility of Starting Materials: Ensure all reactants are fully dissolved before initiating the reaction. Sonication or gentle heating may be necessary. |
| Side Reactions | - Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. - Use of a Base: If using an amine salt, ensure an appropriate non-nucleophilic base (e.g., DIPEA or NMM) is used to liberate the free amine. The use of amine trifluoroacetic acid (TFA) salts has been observed to result in poor conversion. |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to proceed for a longer duration if necessary (e.g., 4-12 hours). - Increase Concentration: If solubility allows, increasing the concentration of the reactants can drive the reaction to completion. |
Issue 2: Low Yield in Click Chemistry Reactions (CuAAC)
Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole linker is giving a low yield. What could be the problem?
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions & Troubleshooting Steps |
| Catalyst Inactivation | - Use a Copper(I) Source: Employ a reliable source of Cu(I), such as CuI, or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. - Ligand Addition: Add a copper-stabilizing ligand, such as TBTA, to prevent catalyst disproportionation and improve efficiency. |
| Poor Quality of Azide or Alkyne | - Verify Starting Material Purity: Ensure the azide and alkyne starting materials are pure and have not degraded. Azides can be sensitive to light and heat. - Freshly Prepare Reagents: If possible, use freshly prepared or recently purchased starting materials. |
| Inappropriate Solvent System | - Solvent Choice: The reaction is often performed in a mixture of solvents like t-BuOH/H₂O or DMSO. Ensure the chosen solvent system fully dissolves all reactants. |
| Oxygen Contamination | - Degas Solvents: Oxygen can oxidize the Cu(I) catalyst. Degas the solvents by sparging with nitrogen or argon before use. - Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Purifying the Final PROTAC
Question: I am struggling to purify my final PEG-linked PROTAC. It seems to co-elute with starting materials or byproducts on my silica gel column.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions & Troubleshooting Steps |
| High Polarity and Flexibility of PEG Linker | - Alternative Chromatography: Consider using reverse-phase flash chromatography (C18 silica) which is often more effective for purifying polar compounds. - Preparative HPLC: For challenging separations, preparative HPLC can provide higher resolution and yield a purer product. |
| Presence of Cryptic Impurities | - Thorough Characterization: Use analytical techniques like high-resolution mass spectrometry (HRMS) and 2D NMR to identify any closely eluting impurities. A common impurity in the synthesis of pomalidomide-based PROTACs arises from nucleophilic acyl substitution. - Scavenger Resins: Employ scavenger resins to remove unreacted starting materials or reagents. For example, an isocyanate resin can be used to remove excess amine. |
| Non-specific Binding | - Optimize Collection Materials: PROTACs can exhibit non-specific binding to surfaces like glass or plastic. Using low-binding materials for collection and storage can help. |
Experimental Protocols
General Protocol for Amide Coupling
This protocol is a representative example for the synthesis of a PROTAC via amide coupling.
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Dissolve the Amine: In a round-bottom flask under an inert atmosphere, dissolve the amine-containing fragment (1 equivalent) in a suitable solvent (e.g., DMF or NMP).
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Add the Carboxylic Acid: Add the carboxylic acid-containing fragment (1 equivalent) to the solution.
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Add Coupling Reagents: Add the coupling additive (e.g., OxymaPure, 2 equivalents) followed by the coupling agent (e.g., EDC·HCl, 1.5 equivalents).
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Add Base (if necessary): If the amine is a salt (e.g., HCl or TFA salt), add a non-nucleophilic base (e.g., NMM, 8 equivalents).
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using LC-MS or TLC.
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Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography or preparative HPLC.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for forming a triazole-linked PROTAC.
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Dissolve Reactants: In a reaction vessel, dissolve the alkyne-functionalized fragment (1 equivalent) and the azide-functionalized fragment (1 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).
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Prepare Catalyst Solution: In a separate vial, prepare a solution of sodium ascorbate (e.g., 0.3 equivalents) in water and a solution of copper(II) sulfate pentahydrate (e.g., 0.1 equivalents) in water.
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Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
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Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by LC-MS or TLC.
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Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in PROTAC synthesis.
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Caption: Troubleshooting workflow for purification challenges.
References
Technical Support Center: Aggregation of ADCs with PEG Linkers
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand challenges related to ADC aggregation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and handling of ADCs with PEG linkers.
| Problem | Potential Cause | Suggested Solution |
| Increased ADC Aggregation Upon Conjugation | High Drug-to-Antibody Ratio (DAR) leading to increased surface hydrophobicity.[1][2] | Optimize the DAR; a lower DAR may reduce aggregation propensity. Consider using branched or multi-arm PEG linkers to increase the hydrophilic shield around the payload.[3][4] |
| Hydrophobic nature of the payload overwhelming the hydrophilic effect of the PEG linker. | If possible, select a more hydrophilic payload. Alternatively, increase the length of the PEG linker (e.g., from PEG4 to PEG12 or PEG24) to better mask the payload's hydrophobicity. | |
| Suboptimal conjugation conditions, such as pH, temperature, or the use of organic co-solvents. | Screen different buffer conditions (pH, ionic strength) to find the optimal environment for ADC stability. Minimize the concentration of organic co-solvents required to dissolve the linker-payload. | |
| ADC Precipitation During Storage or Formulation | Inappropriate storage buffer or temperature. | Perform formulation screening studies to identify optimal buffer composition, pH, and excipients that enhance ADC solubility and stability. Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Long-term instability leading to aggregate formation. | Monitor ADC stability over time using techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS). | |
| Inconsistent Batch-to-Batch Aggregation Levels | Use of polydisperse PEG linkers. | Utilize monodisperse PEG linkers to ensure a homogeneous ADC product with consistent properties and reduced batch-to-batch variability. |
| Variability in the conjugation process. | Standardize all conjugation parameters, including reactant concentrations, reaction time, and temperature. Implement robust purification methods to remove aggregates and unconjugated species. |
Frequently Asked Questions (FAQs)
Q1: How do PEG linkers help reduce ADC aggregation?
A1: Hydrophobic payloads conjugated to an antibody can create hydrophobic patches on the antibody's surface, leading to self-association and aggregation. PEG linkers are hydrophilic and form a "hydration shell" around the hydrophobic payload. This effectively masks the payload's hydrophobicity, improving the overall solubility and stability of the ADC, thereby reducing the tendency for aggregation.
Q2: What is the impact of PEG linker length on ADC aggregation?
A2: The length of the PEG chain is a critical factor. Longer PEG chains generally provide better shielding of the hydrophobic payload, which can lead to reduced aggregation, especially for highly hydrophobic drugs or at high DARs. However, an excessively long PEG linker might negatively impact the ADC's potency or binding affinity. Therefore, the optimal PEG linker length often needs to be determined empirically for each specific ADC.
Q3: Can a high Drug-to-Antibody Ratio (DAR) still cause aggregation even with a PEG linker?
A3: Yes. While PEG linkers enable higher DARs by mitigating hydrophobicity, a very high DAR can still lead to aggregation. The increased number of payload molecules can overwhelm the solubilizing effect of the PEG linkers, leading to increased hydrophobicity and subsequent aggregation. It is a balance between achieving a therapeutically effective DAR and maintaining the physicochemical stability of the ADC.
Q4: What are the best analytical techniques to monitor ADC aggregation?
A4: A combination of orthogonal techniques is recommended for comprehensive aggregation analysis. The most common methods include:
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Size Exclusion Chromatography (SEC): Separates molecules based on size and is the industry standard for quantifying aggregates (dimers, trimers, and higher-order species).
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Dynamic Light Scattering (DLS): A sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution. It is particularly useful for monitoring the early onset of aggregation.
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Transmission Electron Microscopy (TEM): Provides direct visualization of ADC molecules and aggregates, offering insights into their morphology and size.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher molecular weight aggregates of an ADC.
Methodology:
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System Preparation:
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Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase, typically the ADC's formulation buffer or phosphate-buffered saline (PBS), at a constant flow rate (e.g., 0.5 mL/min).
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Ensure a stable baseline is achieved before sample injection.
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-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
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Filter the sample through a 0.22 µm low-protein-binding filter to remove any large particulates.
-
-
Data Acquisition:
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Inject a defined volume (e.g., 20-50 µL) of the prepared ADC sample onto the equilibrated SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
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Integrate the peaks in the resulting chromatogram. The main peak corresponds to the ADC monomer, while earlier eluting peaks represent aggregates.
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Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.
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Protocol 2: Detection of Early-Stage Aggregation by Dynamic Light Scattering (DLS)
Objective: To assess the size distribution and detect the presence of small aggregates in an ADC solution.
Methodology:
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Instrument Setup:
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Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
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-
Sample Preparation:
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Filter the ADC sample through a 0.2 µm or smaller syringe filter to remove dust and other large particles that could interfere with the measurement.
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Prepare the sample in a clean, scratch-free cuvette. A sample volume of at least 30 µL is typically required.
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-
Data Acquisition:
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Place the cuvette in the DLS instrument.
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Set the measurement parameters, including temperature and data acquisition time.
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Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the ADC molecules and aggregates.
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-
Data Analysis:
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The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius of the particles in the solution.
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Analyze the size distribution plot. A monomodal peak indicates a monodisperse sample, while the presence of larger species or multiple peaks suggests aggregation.
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Visualizations
Caption: Factors leading to ADC aggregation and mitigation strategies.
Caption: A workflow for troubleshooting ADC aggregation issues.
References
improving the solubility of PROTACs containing HO-Peg10-CH2cooh
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing solubility challenges with Proteolysis Targeting Chimeras (PROTACs), particularly those containing a HO-Peg10-CH2cooh linker.
Frequently Asked Questions (FAQs)
Q1: My PROTAC contains a hydrophilic this compound linker. Why is it still poorly soluble?
A1: While polyethylene glycol (PEG) linkers are incorporated into PROTACs to improve hydrophilicity and water solubility, the overall solubility is a complex property.[1][2][3] PROTACs are large, structurally complex molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility.[1][4] The final solubility is a composite of all three components: the target protein binder (warhead), the E3 ligase ligand, and the linker. If the warhead and E3 ligase ligand are highly hydrophobic, the hydrophilic contribution of a PEG10 linker may not be sufficient to ensure high aqueous solubility.
Q2: What are the critical first steps to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The first step is to quantitatively measure the baseline solubility of your compound in experimentally relevant buffers (e.g., PBS, cell culture media). This provides a benchmark to evaluate improvement strategies. Following this, you should optimize the buffer conditions. Simple modifications to pH or ionic strength can significantly enhance solubility, especially if your PROTAC possesses ionizable groups. For instance, PROTACs with basic nitrogen groups may show improved solubility at a lower pH.
Q3: Besides formulation, can I structurally modify the PROTAC itself to improve its solubility?
A3: Yes, structural modifications can be highly effective. The linker is often the most flexible component for optimization. Strategies include inserting basic nitrogen-containing groups, such as a pyridine or piperazine, into the linker to increase solubility. Additionally, altering the linker's length, composition, or the attachment points on the two ligands can influence the molecule's overall conformation and physicochemical properties, including solubility.
Q4: What causes my PROTAC to precipitate when I dilute it from a DMSO stock into an aqueous buffer?
A4: This is a common issue known as precipitation upon dilution. It typically occurs because the final concentration of the PROTAC in the aqueous buffer exceeds its thermodynamic solubility limit. While highly soluble in an organic solvent like DMSO, the PROTAC's intrinsic aqueous solubility can be extremely low. When the DMSO is diluted, the PROTAC is forced into an environment where it is no longer soluble, causing it to crash out of solution.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific experimental problems with potential causes and recommended solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Next Steps |
| PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer. | The final concentration exceeds the PROTAC's thermodynamic solubility limit. | 1. Lower Final Concentration: Determine the maximum achievable concentration in your final buffer without precipitation.2. Use Co-solvents: If compatible with your assay, add a small percentage (e.g., 1-5%) of a co-solvent like PEG 400, ethanol, or propylene glycol to the aqueous buffer.3. Optimize Buffer pH: If your PROTAC has ionizable groups, test a range of pH values to find the point of maximum solubility. |
| Assay results are inconsistent or show poor dose-response curves. | 1. Compound Instability: The PROTAC may be degrading in the assay media over the experiment's duration.2. Precipitation Over Time: The PROTAC may be slowly precipitating out of the cell culture media, reducing the effective concentration.3. Aggregation: The PROTAC may be forming non-specific aggregates that interfere with the assay. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions from your DMSO stock for each experiment.2. Visual Inspection: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation.3. Assess Aggregation: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your final assay buffer. |
| Solubility is adequate for in vitro assays, but not for in vivo studies. | The higher concentrations required for dosing in animal models cannot be achieved with simple formulations. | 1. Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution. This is a highly effective strategy for improving oral bioavailability.2. Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic compounds.3. Particle Size Reduction: Techniques like nano-milling increase the surface-area-to-volume ratio, which can improve the dissolution rate. |
Visualization of Key Concepts
PROTAC Mechanism of Action
Solubility Troubleshooting Workflow
Factors Influencing PROTAC Solubility
Quantitative Data Tables
Table 1: Effect of Co-solvents on Kinetic Solubility
This table shows representative data on how different co-solvents can improve the kinetic solubility of a model PROTAC (PROTAC-X) in Phosphate-Buffered Saline (PBS).
| Formulation Buffer | Kinetic Solubility (µM) | Fold Increase |
| PBS, pH 7.4 (Control) | 1.5 | 1.0 |
| PBS + 1% DMSO | 2.1 | 1.4 |
| PBS + 2% Ethanol | 4.5 | 3.0 |
| PBS + 5% PEG 400 | 12.8 | 8.5 |
| PBS + 5% Propylene Glycol | 9.7 | 6.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparison of Advanced Formulation Strategies
This table compares the solubility enhancement achieved for a poorly soluble PROTAC (PROTAC-Y) using different formulation technologies.
| Formulation Technology | Drug Loading (% w/w) | Achieved Concentration in FaSSIF* (µg/mL) |
| Unformulated (Crystalline) | N/A | < 0.1 |
| Micronization | N/A | 0.8 |
| Amorphous Solid Dispersion (ASD) with HPMCAS | 20% | 15.2 |
| Lipid-Based Formulation (SMEDDS) | 15% | 25.5 |
| Cyclodextrin Complexation (HP-β-CD) | 25% | 8.9 |
*FaSSIF: Fasted State Simulated Intestinal Fluid. Data are hypothetical.
Experimental Protocols
Protocol 1: Kinetic Solubility Measurement by Nephelometry
This protocol provides a general method for assessing the kinetic solubility of a PROTAC, which measures the concentration at which a compound precipitates from an aqueous buffer after addition from a DMSO stock.
Materials:
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PROTAC of interest
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Anhydrous DMSO
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Aqueous buffer (e.g., PBS, pH 7.4)
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96-well clear-bottom microplates
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Plate-reading nephelometer or spectrophotometer capable of reading turbidity
Methodology:
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Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
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Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations.
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Dispense Buffer: In a separate 96-well analysis plate, add 198 µL of the desired aqueous buffer to each well.
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Compound Addition: Transfer 2 µL from each well of the DMSO source plate to the corresponding well of the analysis plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
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Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO-only control wells.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a general method for preparing small-scale ASDs for initial screening of solubility enhancement.
Materials:
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PROTAC of interest
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Polymer (e.g., HPMCAS, PVP, Soluplus®)
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Volatile organic solvent (e.g., acetone, methanol, dichloromethane) capable of dissolving both the PROTAC and the polymer.
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Glass vials
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Rotary evaporator or vacuum oven
Methodology:
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Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 10% or 20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.
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Solvent Evaporation: Connect the vial to a rotary evaporator to remove the solvent under reduced pressure until a thin film is formed on the vial wall.
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Drying: Place the vial in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
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Collection: Carefully scrape the solid ASD material from the vial. The resulting material should be a solid, often glassy, powder.
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Characterization & Testing:
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Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
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Perform dissolution or solubility tests (e.g., in FaSSIF) to compare the performance of the ASD against the unformulated, crystalline PROTAC.
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References
Technical Support Center: Overcoming Steric Hindrance with HO-PEG10-CH2COOH
Welcome to the technical support center for utilizing HO-PEG10-CH2COOH in your research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to overcoming steric hindrance and other challenges during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker.[1][2] It possesses a hydroxyl (-OH) group on one end and a carboxylic acid (-COOH) group on the other, connected by a 10-unit PEG chain. This structure allows for the sequential conjugation of two different molecules. Its primary applications are in the synthesis of Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves as a flexible spacer to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug).[1][2]
Q2: How does the PEG10 linker help overcome steric hindrance?
A2: Steric hindrance occurs when the three-dimensional structure of molecules prevents a chemical reaction from proceeding efficiently.[3] The flexible and hydrophilic 10-unit PEG chain of this compound acts as a spacer arm, increasing the distance between the two conjugated molecules. This separation can prevent steric clashes, allowing for more efficient conjugation and preserving the biological activity of the conjugated molecules, which might otherwise be compromised if they are too close to each other.
Q3: What are the advantages of using a discrete PEG linker like this compound?
A3: A discrete PEG linker, such as this compound, has a precisely defined number of repeating ethylene glycol units. This uniformity is a significant advantage over polydisperse PEGs, which are mixtures of varying chain lengths. The use of a discrete linker results in a more homogenous final conjugate, which is critical for therapeutic applications requiring high consistency and well-defined pharmacological properties.
Q4: What chemistries can be used to react with the hydroxyl and carboxylic acid groups of this linker?
A4: The carboxylic acid group can be activated to react with primary amines (e.g., on lysine residues of a protein) to form a stable amide bond. Common activation methods include using N-hydroxysuccinimide (NHS) esters. The hydroxyl group can be targeted by various chemistries, though it is generally less reactive than the carboxylic acid. It can react with isocyanates or be activated for further modification.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution(s) |
| Incomplete activation of the carboxylic acid group. | Verify the efficiency of your activation reagent (e.g., EDC/NHS). Use freshly prepared activation reagents. Ensure anhydrous conditions during the activation step, as these reagents are moisture-sensitive. |
| Hydrolysis of the activated PEG linker. | Perform the conjugation reaction immediately after activating the PEG linker. If possible, prepare stock solutions of the activated linker in a dry, aprotic solvent like DMSO and add it to the reaction buffer just before use. |
| Suboptimal pH for the conjugation reaction. | For reactions involving NHS esters and amines, the optimal pH is typically between 7 and 9. Verify and adjust the pH of your reaction buffer. |
| Steric hindrance at the target conjugation site. | While the PEG linker is designed to mitigate this, severe steric hindrance can still be an issue. Consider using a longer PEG linker if the problem persists. Alternatively, if conjugating to a protein, site-directed mutagenesis can be used to introduce a more accessible reactive residue. |
| Inactive protein or payload. | Ensure the protein or payload molecule has not degraded and that the target functional groups are available for conjugation. |
Problem 2: Formation of Aggregates or Precipitate
| Possible Cause | Recommended Solution(s) |
| Hydrophobicity of the payload molecule. | The PEG linker enhances water solubility, but highly hydrophobic payloads can still cause aggregation. Consider using a longer, more hydrophilic PEG linker. |
| High concentration of reactants. | Reduce the concentration of the protein, payload, or PEG linker in the reaction mixture. |
| Inappropriate buffer conditions. | Screen different buffers and pH conditions to find one that maintains the stability of all reaction components. |
| Cross-linking due to bifunctional activation. | If both the hydroxyl and carboxyl groups are unintentionally activated, cross-linking and aggregation can occur. Ensure your activation chemistry is specific to the carboxylic acid group. |
Problem 3: Loss of Biological Activity of the Conjugate
| Possible Cause | Recommended Solution(s) |
| Conjugation at or near an active site. | The PEG linker, while providing spacing, might still allow the payload to interfere with the active site of the protein. If possible, characterize the conjugation sites to confirm they are not in critical regions. Site-directed conjugation methods can offer better control. |
| Denaturation of the protein during the reaction. | The reaction conditions (e.g., pH, temperature, solvent) may have denatured the protein. Perform the reaction at a lower temperature (e.g., 4°C) and ensure the buffer conditions are mild and compatible with protein stability. |
| Conformational changes induced by conjugation. | The attachment of the PEG-payload moiety can induce conformational changes in the protein. Biophysical characterization techniques like circular dichroism can be used to assess structural integrity. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes a general method for activating the carboxylic acid group of this compound using EDC/NHS chemistry and conjugating it to the primary amines of a protein.
Materials:
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This compound
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Protein of interest in a suitable buffer (e.g., PBS pH 7.4)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Activation of this compound:
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Dissolve this compound in anhydrous DMF or DMSO.
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Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the PEG solution.
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Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
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Conjugation to Protein:
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Add the activated PEG-NHS ester solution to the protein solution at a 10- to 20-fold molar excess.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
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Quenching the Reaction:
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Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
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Incubate for 30 minutes at room temperature.
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Purification:
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Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or another suitable chromatography method.
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Analysis:
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Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and confirm conjugation. Mass spectrometry can be used for more precise characterization.
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Visualizations
References
Technical Support Center: Optimizing Linker Length for Enhanced PROTAC Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing linker length for Proteolysis Targeting Chimera (PROTAC) activity.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for PROTAC efficacy?
A1: The linker's length is a paramount determinant of a PROTAC's efficacy because it governs the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length correctly orients the target protein and the E3 ligase to facilitate the efficient transfer of ubiquitin, marking the target for proteasomal degradation.[2][3] If a linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, a linker that is too long may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most commonly used linkers in PROTAC design are flexible chains, such as polyethylene glycol (PEG) and alkyl chains. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. However, more rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also employed to restrict conformational flexibility, which can pre-organize the PROTAC into a bioactive conformation and enhance ternary complex stability.
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition is crucial as it influences a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like PEG can improve solubility and permeability. The chemical nature of the linker can also affect the stability of the ternary complex and the overall degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs?
A4: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where, at high concentrations, the degradation efficiency decreases. This occurs because the excess PROTAC molecules form more binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) rather than the desired ternary complex (Target Protein:PROTAC:E3 Ligase), thus inhibiting the degradation process. It is crucial to use a range of concentrations in degradation assays to identify the optimal concentration and observe any potential hook effect.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe no significant degradation of the target protein.
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Possible Cause 1: Suboptimal Linker Length.
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Explanation: Even with strong affinities to both proteins individually, the linker may not be the correct length to allow for the formation of a stable and productive ternary complex. The spatial orientation of the two proteins is critical for ubiquitination.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even minor changes in length can significantly impact degradation efficacy. It is a common practice to test linkers of various compositions and lengths empirically.
-
-
Possible Cause 2: Poor Cell Permeability.
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Explanation: The PROTAC may not be reaching its intracellular target in sufficient concentrations due to its physicochemical properties.
-
Solution: Perform cellular target engagement assays (e.g., NanoBRET™, CETSA) to confirm the PROTAC binds its target within the cell. If engagement is low, modify the linker to improve properties like solubility and lipophilicity.
-
-
Possible Cause 3: Inefficient Ternary Complex Formation.
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Explanation: The linker may not be facilitating a cooperative and stable ternary complex.
-
Solution: Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET. These assays can provide insights into the stability and cooperativity of the complex.
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Problem 2: The degradation efficacy (Dmax) is low, or the potency (DC50) is poor.
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Possible Cause 1: Linker is not optimal.
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Explanation: The linker's length, rigidity, and attachment points are critical for achieving high efficacy and potency.
-
Solution: Systematically vary the linker length and composition. Introducing more rigid or flexible elements can alter conformational dynamics. Also, evaluate different attachment points on the target-binding and E3-binding ligands.
-
-
Possible Cause 2: Low E3 Ligase Expression.
-
Explanation: The chosen E3 ligase may have low expression levels in the cell line being used, limiting the degradation capacity.
-
Solution: Confirm the expression level of the recruited E3 ligase in your cell model via Western Blot or qPCR. Consider using a different E3 ligase if expression is a limiting factor.
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Possible Cause 3: Proteasome Inhibition.
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Explanation: The observed lack of degradation might be due to off-target inhibition of the proteasome.
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Solution: Run a control experiment by co-treating cells with your PROTAC and a known proteasome inhibitor (e.g., epoxomicin, MG132). If degradation is rescued, it confirms the degradation is proteasome-dependent and that the pathway is functional.
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Quantitative Data on Linker Length Optimization
The following tables summarize data from studies where linker length was varied, demonstrating its impact on PROTAC potency (DC50) and efficacy (Dmax).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) Data from a study on TBK1 degraders, showing that degradation is not observed below a 12-atom linker length, with optimal activity seen with a 21-atom linker.
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | No Degradation |
| 12-29 | Submicromolar | >75% |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of SOS1 Data from a study on SOS1 degraders, showing a PROTAC with a five-methylene-unit linker was the most potent.
| PROTAC Compound | Linker (Methylene Units) | DC50 (nM) | Dmax (%) |
| 8a | 3 | < 20 | ~80% |
| 8b | 4 | ~25 | ~80% |
| 8c (ZZ151) | 5 | 15.7 | 100% |
| 8d | 6 | ~30 | ~90% |
| 8e | 7 | > 50 | < 40% |
| 8f | 8 | > 50 | < 20% |
| 8g | 9 | > 50 | < 10% |
Visualizations
Caption: PROTACs form a ternary complex to ubiquitinate and degrade target proteins.
Caption: Workflow for systematic optimization of PROTAC linker length.
Caption: A logical guide for troubleshooting common PROTAC optimization issues.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of your PROTAC variants for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
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SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay - Surface Plasmon Resonance (SPR)
This biophysical technique directly measures the formation and stability of the ternary complex.
General Methodology:
-
Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC to immobilized protein).
-
Separately, determine the binary affinity of the PROTAC to the other protein partner in solution.
-
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
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Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and the affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity (alpha factor) can be calculated by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing ubiquitination of the target protein.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)
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Antibody for immunoprecipitation (specific to the target protein)
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Protein A/G magnetic beads
-
Antibody for Western Blot (specific to ubiquitin)
Methodology:
-
Cell Treatment: Treat cells with the PROTAC for a specified time. It is recommended to co-treat with a proteasome inhibitor for the last 4-6 hours to prevent the degradation of the ubiquitinated target protein.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.
-
Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein from the beads and run the sample on an SDS-PAGE gel. Perform a Western Blot as described in Protocol 1, but probe the membrane with an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands will indicate poly-ubiquitination of the target protein.
References
Technical Support Center: Strategies to Prevent Premature Cleavage of ADC Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of antibody-drug conjugate (ADC) linkers. An ideal linker remains stable in systemic circulation to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity, and then efficiently releases the payload within the target tumor cells.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of premature ADC linker cleavage in systemic circulation?
A1: Premature cleavage of ADC linkers in the bloodstream is a critical issue that can compromise the therapeutic index of an ADC.[2] The primary mechanisms depend on the linker chemistry:
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Enzymatic Cleavage: Peptide-based linkers, such as the commonly used valine-citrulline (Val-Cit) linker, can be susceptible to cleavage by extracellular proteases like neutrophil elastase and carboxylesterases found in plasma.[2][3] This can lead to the systemic release of the cytotoxic payload, potentially causing off-target toxicities like myelosuppression.[2]
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Chemical Instability:
-
Hydrolysis: Acid-sensitive linkers, such as hydrazones, are designed to cleave in the low pH environment of endosomes and lysosomes. However, they can exhibit some instability at the physiological pH of blood (pH 7.4), leading to slow, premature payload release.
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Thiol Exchange: Maleimide-based linkers, commonly used for conjugation to cysteine residues, can undergo a retro-Michael reaction. This can lead to the detachment of the linker-payload from the antibody and subsequent reaction with other thiol-containing molecules in the plasma, like albumin.
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Disulfide Reduction: Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm. However, they can be prematurely reduced by circulating reducing agents like glutathione.
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Q2: What are the consequences of premature linker cleavage?
A2: The premature release of the cytotoxic payload has several detrimental consequences:
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Increased Off-Target Toxicity: The free payload can indiscriminately kill healthy cells, leading to systemic side effects such as neutropenia, thrombocytopenia, and liver toxicity. This is a major factor limiting the maximum tolerated dose of an ADC.
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Reduced Therapeutic Efficacy: Less cytotoxic payload reaches the target tumor cells, diminishing the ADC's anti-cancer activity.
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Altered Pharmacokinetics: Premature cleavage can lead to faster clearance of the ADC and its components, affecting its overall exposure and efficacy.
Q3: How does the choice of conjugation site on the antibody affect linker stability?
A3: The site of conjugation significantly influences linker stability. Conjugation to surface-exposed cysteine or lysine residues can make the linker more susceptible to enzymatic degradation or chemical reactions in the plasma. Site-specific conjugation methods, which allow for the attachment of the linker-payload to specific, less accessible sites on the antibody, can enhance stability by sterically hindering access to cleavage-inducing agents.
Q4: What is the impact of payload hydrophobicity on linker stability and overall ADC properties?
A4: Highly hydrophobic payloads can lead to ADC aggregation, which can negatively impact stability, solubility, and pharmacokinetic properties. Aggregation can also increase the ADC's immunogenicity. Strategies to mitigate this include incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of ADC linker stability.
Issue 1: High levels of premature payload release observed in plasma stability assays.
| Possible Cause | Troubleshooting Strategy |
| Inherent Linker Instability | 1. Modify Linker Chemistry: - For maleimide linkers, consider using self-stabilizing maleimides or technologies that lead to ring-opening to prevent the retro-Michael reaction. - For disulfide linkers, introduce steric hindrance around the disulfide bond to reduce susceptibility to reduction. - For peptide linkers, explore alternative peptide sequences that are less prone to cleavage by plasma proteases. 2. Switch to a Non-Cleavable Linker: If premature cleavage remains a significant issue, a non-cleavable linker, which releases the payload upon lysosomal degradation of the antibody, may offer greater stability. |
| Enzymatic Degradation of Peptide Linker | 1. Introduce Steric Shielding: Incorporate bulky or hydrophilic moieties near the cleavage site to hinder protease access. A "tandem-cleavage" strategy, where a protective group is removed in the tumor microenvironment before the primary linker is cleaved, has shown promise. 2. Tandem-Cleavage Linkers: This approach involves a two-step release mechanism. For example, a glucuronide moiety can protect a dipeptide linker from degradation in circulation. Upon internalization and lysosomal degradation, the glucuronide is removed, exposing the dipeptide for cleavage and payload release. |
| Assay-Related Artifacts | 1. Optimize Assay Conditions: Ensure the plasma is fresh and handled correctly. Use appropriate controls, such as incubating the ADC in buffer alone, to differentiate between plasma-mediated and inherent instability. 2. Use Orthogonal Analytical Methods: Confirm results using multiple analytical techniques (e.g., ELISA, LC-MS) to rule out artifacts from a single method. |
Issue 2: ADC aggregation observed during formulation or in stability studies.
| Possible Cause | Troubleshooting Strategy |
| High Payload Hydrophobicity | 1. Incorporate Hydrophilic Linkers: Introduce hydrophilic spacers like polyethylene glycol (PEG) or charged groups into the linker to mask the payload's hydrophobicity and improve solubility. 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC. A DAR of around 4 is often considered a good balance between efficacy and developability. |
| Suboptimal Formulation | 1. Screen Different Formulations: Experiment with various buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to find a formulation that minimizes aggregation. |
| Heterogeneous ADC Species | 1. Employ Site-Specific Conjugation: Use techniques that produce a more homogeneous ADC with a defined DAR. This reduces the presence of highly conjugated, aggregation-prone species. |
Data Presentation
Table 1: Comparative Stability of Common ADC Linker Types in Human Plasma
| Linker Type | Cleavage Mechanism | Typical Half-Life (in human plasma) | Advantages | Disadvantages |
| Hydrazone | pH-sensitive (acid hydrolysis) | Variable (hours to days) | Simple chemistry | Can be unstable at physiological pH, leading to premature release. |
| Disulfide | Reduction-sensitive | Days | Good intracellular release | Susceptible to premature reduction by circulating thiols. |
| Val-Cit Peptide | Protease-cleavable (Cathepsin B) | > 7 days | High plasma stability, efficient intracellular cleavage. | Can be cleaved by other extracellular proteases, species-dependent stability (less stable in mouse plasma). |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | Very high (>14 days) | Highly stable in plasma, specific release in the tumor microenvironment. | Efficacy is dependent on the presence of β-glucuronidase in the tumor. |
| Thioether (Non-cleavable) | Antibody degradation | Very high (matches antibody half-life) | Excellent plasma stability. | Relies on antibody degradation for payload release, which can be slow; may have a limited bystander effect. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify the rate of payload deconjugation in plasma.
Methodology:
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Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any precipitates.
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Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the pre-warmed plasma. As a control, prepare a parallel sample of the ADC in a suitable buffer (e.g., PBS).
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Time Points: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.
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Sample Processing: Immediately stop the reaction, for example, by adding an organic solvent to precipitate plasma proteins or by freezing at -80°C.
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Analysis: Analyze the samples to quantify the amount of intact ADC, free payload, and total antibody. Common analytical methods include:
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Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and intact ADC.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the free payload and characterize different ADC species.
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Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DAR).
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and clearance of an ADC in an animal model.
Methodology:
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Animal Model: Select an appropriate animal model (e.g., mice, rats).
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Administration: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 96 hrs, 168 hrs).
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Plasma Isolation: Process the blood samples to isolate plasma.
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Analysis: Analyze the plasma samples using validated bioanalytical methods (e.g., ELISA, LC-MS) to determine the concentrations of total antibody, intact ADC, and free payload over time.
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Pharmacokinetic Parameters: Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.
Visualizations
Caption: General mechanism of ADC action and the fate of the linker in circulation versus the tumor cell.
Caption: Decision tree for troubleshooting premature payload release from ADCs.
Caption: Experimental workflow for assessing ADC linker stability.
References
mitigating the 'hook effect' in PROTACs with PEG linkers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Proteolysis Targeting Chimeras (PROTACs) with a focus on mitigating the "hook effect" through the use of polyethylene glycol (PEG) linkers.
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped. Degradation decreases at high PROTAC concentrations.
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Likely Cause: You are observing the "hook effect." At excessive concentrations, your PROTAC is forming unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1][2][3] This saturation of individual components prevents the necessary bridge formation.[4]
-
Solutions & Experimental Steps:
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Optimize Concentration: The most direct way to mitigate the hook effect is to perform a detailed dose-response experiment with a wider range of concentrations.[5] This will help you identify the optimal concentration that yields maximum degradation (Dmax) before the effect begins.
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Protocol: Seed cells and treat with a broad, serial dilution of your PROTAC (e.g., 0.01 nM to 25 µM) for a fixed time (e.g., 18-24 hours). Analyze protein levels via Western blot to identify the peak degradation window.
-
-
Assess Ternary Complex Formation: If possible, use biophysical assays like NanoBRET or co-immunoprecipitation (Co-IP) to directly measure ternary complex formation across different PROTAC concentrations. A bell-shaped curve in these assays will confirm the hook effect is due to impaired ternary complex formation.
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Consider Linker Length: A persistent hook effect may indicate a suboptimal linker. While not a direct troubleshooting step for an existing molecule, it's a critical design consideration. Linkers that are too short can cause steric hindrance, while those that are too long may lead to unproductive complexes. Flexible, hydrophilic linkers like PEG are often used to achieve the proper orientation for a stable ternary complex.
-
Problem 2: I'm not observing any target degradation, even at concentrations where I expect to see activity.
-
Likely Causes & Solutions:
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Concentration Range is Off: Your entire concentration range might be too high and fall within the hook effect region. Solution: Test a much broader and lower range of concentrations (e.g., starting from pM levels).
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Low Cell Permeability: PROTACs are large molecules and may have difficulty entering the cell. Solution: Confirm cellular uptake with permeability assays if possible.
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Insufficient E3 Ligase Expression: The specific E3 ligase your PROTAC is designed to recruit (e.g., VHL, Cereblon) must be present in your cell line. Solution: Verify the expression of the relevant E3 ligase using Western blot or qPCR.
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Incorrect Incubation Time: Degradation is a time-dependent process. Solution: Perform a time-course experiment, treating cells with an optimal PROTAC concentration (e.g., the Dmax concentration determined from your dose-response curve) for various durations (e.g., 2, 4, 8, 12, 24 hours) to find the point of maximum degradation.
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Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a paradoxical phenomenon where the efficacy of a PROTAC decreases at high concentrations. This results in a bell-shaped dose-response curve, instead of the standard sigmoidal curve. It occurs because excessive PROTAC molecules saturate both the target protein and the E3 ligase independently, forming non-productive binary complexes and preventing the formation of the essential ternary complex needed for degradation.
Q2: How do PEG linkers help mitigate the hook effect?
A2: The length, flexibility, and composition of the linker are critical for the formation of a stable and productive ternary complex. PEG linkers offer several advantages:
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Flexibility and Length: PEG chains are flexible and their length can be precisely tuned. An optimal linker length helps bridge the target protein and E3 ligase effectively, avoiding the steric hindrance that can occur with linkers that are too short.
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Hydrophilicity: PEG linkers are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.
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Stabilizing Interactions: A well-designed PEG linker can properly orient the two proteins to maximize favorable protein-protein interactions within the ternary complex, enhancing its stability and cooperativity. This stability can make the ternary complex more competitive against the formation of unproductive binary complexes, thus widening the effective concentration window and reducing the hook effect.
Q3: How do I choose the optimal PEG linker length for my PROTAC?
A3: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. The best approach is to systematically screen a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 10 PEG units). Studies have shown that for some targets, longer linkers are more effective. For example, PROTACs targeting TBK1 showed robust degradation with linkers longer than 12 atoms but no activity with shorter ones. The goal is to find the length that maximizes degradation potency (lowest DC50) and efficacy (highest Dmax).
Q4: What are the key parameters to measure when evaluating PROTAC performance?
A4: The two most important parameters are:
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DC50: The concentration of the PROTAC at which 50% of the target protein is degraded.
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Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC. It is crucial to generate a full dose-response curve to accurately determine these values, as the hook effect can lead to a misinterpretation of a PROTAC's true potency.
Q5: How can I confirm that the protein loss I'm observing is due to proteasomal degradation?
A5: To confirm that your PROTAC is working through the intended ubiquitin-proteasome pathway, you should perform a rescue experiment. Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If the PROTAC-induced degradation of your target protein is prevented or "rescued" by the inhibitor, it confirms that the mechanism is proteasome-dependent.
Diagrams and Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Role of optimal PEG linker length in complex formation.
Caption: Workflow for troubleshooting the PROTAC hook effect.
Data Presentation
Table 1: Representative Dose-Response Data Exhibiting a Hook Effect
This table illustrates a typical dataset where degradation efficiency decreases at concentrations above 100 nM, indicating a hook effect.
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
Table 2: Representative Time-Course Data at Optimal PROTAC Concentration (100 nM)
This table shows that for this particular PROTAC and cell line, the maximum degradation is achieved after 8 hours of incubation.
| Incubation Time (hours) | Normalized Target Protein Level (vs. 0h Control) |
| 0 | 1.00 |
| 2 | 0.60 |
| 4 | 0.30 |
| 8 | 0.15 (Max Degradation) |
| 12 | 0.20 |
| 24 | 0.25 |
Experimental Protocols
Protocol: Western Blot for Determining PROTAC-Induced Degradation (DC50/Dmax)
This protocol outlines the key steps to quantify target protein degradation following PROTAC treatment.
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Cell Culture and Treatment:
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Seed cells in 6-well plates, aiming for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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Prepare fresh serial dilutions of the PROTAC in culture medium. A recommended range to capture the hook effect is 0.1 nM to 10 µM. Always include a vehicle-only control (e.g., DMSO).
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Treat cells with the varying PROTAC concentrations and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
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After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
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Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a standard protein assay (e.g., BCA assay) according to the manufacturer's instructions.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
Western Blotting:
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of total protein (e.g., 15-20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein.
-
Wash the membrane, then probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane again, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the corresponding loading control intensity for each sample.
-
Express the normalized protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit a dose-response curve to determine the DC50 and Dmax values.
-
References
Technical Support Center: Purification of HO-PEG10-CH2COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of HO-PEG10-CH2COOH conjugates. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main difficulties in purifying this compound conjugates arise from the inherent properties of the PEG linker and the complexity of the conjugation reaction mixture. Key challenges include:
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Separating the conjugate from unreacted starting materials: This involves removing excess this compound and the unconjugated molecule (e.g., peptide, protein, or small molecule).
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Resolving different PEGylated species: In cases where multiple reactive sites are available on the target molecule, it can be challenging to separate mono-PEGylated forms from di- or multi-PEGylated products.
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Removing reaction byproducts: The conjugation chemistry employed may generate byproducts that need to be eliminated from the final product.
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Product stability during purification: The conjugate may be sensitive to the pH, temperature, or solvents used during the purification process.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
Several chromatographic techniques are effective for purifying PEGylated molecules. The choice of method depends on the properties of the conjugate, such as size, charge, and hydrophobicity. The most common techniques include:
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Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[2][] It is particularly useful for removing unreacted small molecules, like the this compound linker, from a much larger conjugated protein.[][4]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since the this compound linker possesses a terminal carboxylic acid group, the charge of the conjugate will be altered, allowing for separation from the unreacted molecule and different PEGylated species.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The PEG chain imparts hydrophilicity, which can be exploited to separate the conjugate from the potentially more hydrophobic unreacted molecule.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. The attachment of the PEG chain can alter the hydrophobicity of the target molecule, enabling separation.
Q3: How can I monitor the purity of my this compound conjugate during purification?
Monitoring purity throughout the purification process is crucial. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC, using either SEC, IEX, or RP modes, is a powerful tool for assessing purity. When coupled with a suitable detector, it can provide quantitative information about the presence of the desired conjugate and any impurities.
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the identity of the conjugate by providing accurate mass information. It can also help identify impurities and byproducts.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can visualize the increase in molecular weight upon PEGylation and give a qualitative assessment of purity.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates and provides systematic solutions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Recovery of Purified Conjugate | Non-specific binding to the chromatography matrix: The conjugate may be irreversibly binding to the column. | - For SEC, consider adding arginine to the mobile phase to reduce non-specific interactions. - For IEX, adjust the pH or salt concentration of the buffers to optimize binding and elution. - For RP-HPLC, try a different column chemistry (e.g., C8 instead of C18) or modify the mobile phase. |
| Precipitation on the column: The conjugate may not be soluble in the mobile phase. | - Ensure the conjugate is soluble in the buffers used for purification. - Adjust the mobile phase composition or temperature to improve solubility. | |
| Product degradation: The conjugate may be unstable under the purification conditions. | - Investigate the stability of the conjugate at different pH values and temperatures. - Consider using a faster purification method or adding stabilizers to the buffers. | |
| Poor Separation of Conjugate from Unreacted Starting Materials | Inappropriate purification method: The chosen technique may not provide sufficient resolution. | - If using SEC and the size difference is small, consider IEX or RP-HPLC. - If using IEX and the charge difference is minimal, explore SEC or RP-HPLC. |
| Suboptimal chromatographic conditions: The elution profile may not be optimized. | - For SEC, ensure the column length and bead size are appropriate for the desired resolution. - For IEX and RP-HPLC, optimize the gradient slope. A shallower gradient can improve the separation of closely eluting species. | |
| Presence of Unexpected Peaks in the Final Product | Reaction byproducts: The conjugation reaction may have produced side products. | - Use LC-MS to identify the impurities. - Optimize the conjugation reaction conditions (e.g., stoichiometry, reaction time, pH) to minimize byproduct formation. |
| Degradation of starting materials or conjugate: Components may have degraded during the reaction or purification. | - Analyze the stability of all components under the experimental conditions. | |
| Contaminants from reagents or solvents: Impurities may be introduced from the chemicals used. | - Use high-purity reagents and solvents. - Run blank injections to identify any system-related peaks. |
Experimental Protocols
1. General Workflow for Purification of a Protein-HO-PEG10-CH2COOH Conjugate
This protocol outlines a general strategy for purifying a protein conjugate. The specific conditions will need to be optimized for each unique conjugate.
Caption: General workflow for the purification of protein-HO-PEG10-CH2COOH conjugates.
2. Detailed Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of a small molecule or peptide conjugated with this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the conjugated molecule (e.g., 220 nm for peptides, or a specific wavelength for a chromophoric small molecule).
-
Injection Volume: 20-100 µL, depending on the concentration of the sample.
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound Conjugates
| Technique | Principle of Separation | Advantages | Disadvantages | Primary Application |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume | - Mild conditions, preserving protein activity. - Effective for removing small unreacted linkers. | - Limited resolution for species of similar size. - Cannot separate positional isomers. | Removal of excess this compound from a large protein conjugate. |
| Ion Exchange Chromatography (IEX) | Net charge | - High resolving power for molecules with different charges. - Can separate based on the degree of PEGylation. | - Can be sensitive to buffer pH and salt concentration. - PEG chains can shield charges, potentially reducing separation efficiency. | Separation of mono-, di-, and multi-PEGylated species. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | - High resolution. - Well-established for small molecules and peptides. | - Organic solvents may denature proteins. - PEG can cause peak broadening. | Purification of small molecule or peptide conjugates. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (in high salt) | - Milder than RP-HPLC, often preserving protein structure. | - Lower capacity and resolution compared to IEX. | An alternative to IEX for protein conjugate purification. |
Visualizations
Logical Relationship of Troubleshooting Steps
Caption: A decision tree for troubleshooting common purification issues.
References
Validation & Comparative
A Researcher's Guide to Validating PROTAC Activity with a HO-Peg10-CH2cooh Linker
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the activity of Proteolysis Targeting Chimeras (PROTACs) featuring a HO-Peg10-CH2cooh linker. This guide is supported by representative experimental data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component of a PROTAC, as its composition, length, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5]
The this compound linker is a polyethylene glycol (PEG)-based linker. PEG linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability, allowing for systematic evaluation of linker length. This guide will focus on the experimental validation of a hypothetical PROTAC, termed "PROTAC-X," which incorporates the this compound linker to target a protein of interest (POI-X) for degradation via the von Hippel-Lindau (VHL) E3 ligase. We will compare its performance to two other hypothetical PROTACs with different linker lengths: a shorter PEG linker (PEG4) and a longer PEG linker (PEG12).
The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Figure 1. PROTAC Mechanism of Action.
Comparative Performance Data
The following tables summarize hypothetical, yet representative, quantitative data comparing the performance of PROTAC-X (with a this compound linker) against two analogs with a shorter (PEG4) and a longer (PEG12) PEG linker.
Table 1: In Vitro Binding Affinity and Ternary Complex Formation
| PROTAC Analyte | Linker | Binary Binding Affinity to POI-X (KD, nM) | Binary Binding Affinity to VHL (KD, nM) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| PROTAC-X-PEG4 | PEG4 | 55 | 150 | 85 | 0.65 |
| PROTAC-X | This compound | 52 | 145 | 25 | 2.08 |
| PROTAC-X-PEG12 | PEG12 | 58 | 155 | 40 | 1.45 |
Cooperativity (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the POI-X to the ternary complex affinity. A value greater than 1 indicates positive cooperativity.
Table 2: Cellular Degradation Efficiency and Potency
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-X-PEG4 | PEG4 | 120 | 75 |
| PROTAC-X | This compound | 35 | 92 |
| PROTAC-X-PEG12 | PEG12 | 70 | 85 |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Western Blot for Target Protein Degradation
This protocol is used to determine the DC50 and Dmax values of a PROTAC by quantifying the amount of target protein remaining in cells after treatment.
Experimental Workflow:
Figure 2. Western Blot Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (POI-X) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for measuring the binding affinity and kinetics of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complexes in real-time.
Experimental Workflow:
Figure 3. SPR Experimental Workflow.
Methodology:
-
Immobilization: Immobilize the E3 ligase (VHL) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to VHL, inject a series of concentrations of the PROTAC over the immobilized VHL surface.
-
To measure the binding of the PROTAC to the POI-X, immobilize POI-X and inject the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI-X and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized VHL surface to measure the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-POI-X interaction by the KD of the ternary complex formation.
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Dialyze the purified POI-X and VHL proteins into the same buffer to minimize buffer mismatch effects.
-
Prepare a stock solution of the PROTAC in the same buffer, ensuring the final DMSO concentration is low and consistent across all samples.
-
-
Binary Titration:
-
To measure the binding of the PROTAC to the POI-X, place the POI-X solution in the sample cell and titrate in the PROTAC solution from the syringe.
-
Perform a control titration of the PROTAC into the buffer to determine the heat of dilution.
-
-
Ternary Titration:
-
To measure the thermodynamics of ternary complex formation, place the VHL solution in the sample cell.
-
Fill the injection syringe with a pre-formed binary complex of the POI-X and the PROTAC.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the heat signals and subtract the heat of dilution.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Conclusion
The validation of PROTAC activity is a multi-faceted process that requires a combination of in vitro biophysical and cellular assays. The length and composition of the linker, such as the this compound linker, are critical determinants of a PROTAC's efficacy. As demonstrated by the representative data, an optimal linker length can significantly enhance ternary complex formation, leading to more potent and efficient target protein degradation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of PROTACs, facilitating the development of novel and effective targeted protein degraders.
References
A Comparative Guide to Antibody-Drug Conjugates with Non-Cleavable PEG Linkers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized with non-cleavable polyethylene glycol (PEG) linkers against ADCs with cleavable linkers. This analysis is supported by experimental data and detailed methodologies for key characterization assays.
The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Non-cleavable linkers, particularly those incorporating PEG chains, offer distinct advantages in terms of stability and pharmacokinetics. This guide delves into the characterization of these ADCs, providing a comparative analysis to inform rational drug design and development.
Performance Comparison: Non-Cleavable PEG vs. Cleavable Linkers
ADCs with non-cleavable PEG linkers are designed for enhanced stability in circulation, only releasing their cytotoxic payload after the antibody is fully degraded within the lysosome of the target cancer cell.[1] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cell.[2] This fundamental difference in the mechanism of action has a significant impact on the ADC's performance.
Studies have shown that the enhanced stability of non-cleavable linkers can lead to a wider therapeutic window and better performance in in vivo models.[3] The inclusion of a PEG spacer further improves the ADC's properties by increasing solubility and stability.[4]
In Vitro Cytotoxicity
| Linker Type | ADC Example | Target Cell Line | IC50 (pmol/L) | Reference |
| Non-Cleavable | Anti-HER2-non-cleavable-MMAE | HER2+ | 609 | |
| Cleavable (Sulfatase) | Anti-HER2-sulfatase-linker-MMAE | HER2+ | 61 - 111 |
In Vivo Tumor Growth Inhibition
| Linker Type | ADC Example | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Non-Cleavable | Various | Various | Significant tumor growth inhibition | |
| Cleavable (vc) | Erbitux-vc-PAB-MMAE | Mouse Xenograft | Effective tumor growth inhibition |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
The DAR is a critical quality attribute of an ADC, and HIC is a standard method for its determination.
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in 1M ammonium sulfate.
-
Chromatographic System: Use a biocompatible HPLC system with a HIC column (e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) at a flow rate of 0.5 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Calculate the weighted average DAR by integrating the peak areas for each species (DAR=0, 2, 4, 6, 8) and using the following formula: DAR = Σ (Peak Area % × DAR of Peak) / 100.
References
A Comparative Guide to PEG Linker Length: Evaluating HO-Peg10-CH2cooh Against Shorter and Longer Alternatives
For Researchers, Scientists, and Drug Development Professionals
The rational design of therapeutic conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the meticulous optimization of each molecular component. The linker, a seemingly simple bridge, is a critical determinant of a conjugate's overall performance, influencing its solubility, stability, pharmacokinetics (PK), and pharmacodynamics (PD).
Polyethylene glycol (PEG) linkers are widely employed due to their ability to impart favorable physicochemical properties.[1][2] The heterobifunctional molecule, HO-Peg10-CH2cooh, which features ten repeating ethylene glycol units, represents a mid-length option in the PEG linker arsenal.[3][4] This guide provides an objective comparison of conjugates constructed with a PEG10 linker versus those with shorter and longer PEG chains, supported by experimental data, to inform rational linker design and selection.
Data Presentation: The Impact of PEG Linker Length
The length of the PEG chain is a crucial parameter that can be fine-tuned to balance a conjugate's properties. Longer linkers generally enhance solubility and extend circulation half-life, while shorter linkers may be favored for optimizing in vitro potency.[5] The following tables summarize quantitative data from preclinical studies, comparing key performance metrics across different PEG linker lengths in ADCs and other bioconjugates.
Table 1: Influence of PEG Linker Length on Pharmacokinetics (PK)
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Circulation half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase in half-life compared to no PEG. | |
| Anti-CD30 ADC | PEG2 | Relative exposure (AUC) of 1.1 (normalized to non-PEG ADC). | |
| Anti-CD30 ADC | PEG8 | Relative exposure (AUC) of 2.1. ADC exposure increased as a function of PEG size up to PEG8. | |
| Anti-CD30 ADC | PEG12 | Relative exposure (AUC) of 2.2. | |
| Anti-CD30 ADC | PEG24 | Relative exposure (AUC) of 2.2. Further increasing PEG size had little additional impact on exposure. |
Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy
| Molecule Type | PEG Linker Length | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| HER2-Affibody-MMAE | No PEG | IC50: ~1.5 nM | Less effective due to rapid clearance. | |
| HER2-Affibody-MMAE | 4 kDa PEG | IC50: ~9.8 nM (6.5-fold decrease in potency) | Improved efficacy over no PEG. | |
| HER2-Affibody-MMAE | 10 kDa PEG | IC50: ~33.8 nM (22.5-fold decrease in potency) | Most effective ; prolonged half-life led to stronger tumor growth inhibition. | |
| L540cy Xenograft ADC | Non-PEGylated | Not Reported | 11% decrease in tumor weight. | |
| L540cy Xenograft ADC | PEG2 / PEG4 | Not Reported | 35-45% decrease in tumor weight. | |
| L540cy Xenograft ADC | PEG8 / PEG12 / PEG24 | Not Reported | 75-85% decrease in tumor weight. |
Visualizing Key Concepts and Workflows
Diagrams created using the Graphviz DOT language illustrate the molecular structure, mechanism, and experimental evaluation of PEGylated conjugates.
Caption: General structure of a PEGylated Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for an in vivo ADC efficacy study.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Reproducibility and accurate interpretation of data rely on detailed methodologies. Below are representative protocols for key experiments cited in conjugate development.
1. Protocol for In Vitro Cytotoxicity (IC50) Determination via MTT Assay
This assay measures the ability of a conjugate to inhibit cell proliferation.
-
Cell Seeding: Target-expressing cancer cells are seeded in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a 37°C, 5% CO2 incubator.
-
Conjugate Treatment: A serial dilution of the ADC or conjugate is prepared. The cell culture medium is replaced with medium containing the various concentrations of the conjugate. Control wells receive medium with vehicle only.
-
Incubation: Plates are incubated for a period of 72 to 120 hours to allow the cytotoxic payload to take effect.
-
Viability Measurement:
-
20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well and incubated overnight to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the conjugate concentration and fitting the data to a sigmoidal dose-response curve.
2. Protocol for In Vivo Pharmacokinetics (PK) Study
This experiment determines the circulation half-life and exposure of a conjugate in an animal model.
-
Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used.
-
Administration: The PEGylated conjugate is administered as a single intravenous (IV) dose (e.g., 3 mg/kg) via the tail vein.
-
Blood Sampling: Blood samples (approx. 50-100 µL) are collected at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h, 72h, etc.) from the saphenous vein or via cardiac puncture for a terminal time point. Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Quantification: The concentration of the conjugate in the plasma is quantified using a validated method. For ADCs, a common method is an enzyme-linked immunosorbent assay (ELISA) to measure the total antibody concentration.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
3. General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a drug-linker to an antibody via cysteine residues.
-
Antibody Reduction: The antibody (e.g., at ~10 mg/mL in PBS buffer, pH 7.4) is treated with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a molar excess (e.g., 12 equivalents) to reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically incubated for 1-2 hours at 37°C.
-
Drug-Linker Preparation: The PEG-linker-payload, functionalized with a thiol-reactive group (e.g., maleimide), is dissolved in a compatible organic solvent like DMSO.
-
Conjugation Reaction: The drug-linker solution is added to the reduced antibody solution at a specific molar ratio to control the final drug-to-antibody ratio (DAR). The reaction is allowed to proceed for 1-2 hours at room temperature.
-
Purification: The resulting ADC is purified from unreacted drug-linker and other reagents. This is commonly achieved using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine its concentration, aggregation level (by SEC), and average DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry).
Conclusion: Selecting the Optimal PEG Linker
The selection of a PEG linker is a critical decision in the design of therapeutic conjugates. The experimental evidence demonstrates a clear trade-off:
-
Shorter PEG Linkers (< PEG8): These linkers can result in conjugates with higher in vitro potency but often exhibit suboptimal pharmacokinetic profiles, leading to rapid clearance and reduced tumor exposure. Their use may be advantageous when rapid payload release is desired or when the payload itself is sufficiently hydrophilic.
-
Mid-Length PEG Linkers (PEG8-PEG12): This range, which includes the this compound linker, often provides a robust balance between pharmacokinetics and potency. Studies show that extending the linker to at least eight PEG units can significantly increase plasma exposure and in vivo efficacy compared to shorter linkers. This makes PEG10 an excellent starting point for optimization in many ADC and PROTAC programs.
-
Longer PEG Linkers (> PEG12): These linkers generally afford the best pharmacokinetic properties, leading to extended circulation half-life and increased drug accumulation at the target site. This superior PK profile can translate into the highest in vivo efficacy, even if it comes at the cost of reduced in vitro potency. However, beyond a certain length (e.g., PEG8-PEG12), the incremental benefits to PK may plateau.
Ultimately, the optimal PEG linker length is context-dependent and must be empirically determined for each unique combination of targeting moiety, payload, and biological target. A systematic evaluation of a range of linker lengths is crucial for designing safer and more effective therapeutic conjugates.
References
A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Therapeutic Efficacy
The design of an antibody-drug conjugate (ADC) involves a delicate balance between potent cytotoxicity and targeted delivery. Central to this balance is the linker, the chemical bridge connecting a monoclonal antibody to a cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a critical decision that profoundly influences an ADC's stability, mechanism of action, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to Linker Technology in ADCs
Linkers are not merely passive connectors; they are sophisticated components that dictate the stability of the ADC in systemic circulation and control the release of the cytotoxic payload at the target site.[1] An ideal linker ensures the ADC remains intact in the bloodstream to minimize off-target toxicity, while facilitating efficient payload release upon reaching the tumor.[1][2] Linkers are broadly categorized into two principal types: cleavable and non-cleavable.[1][3]
Cleavable Linkers are designed to be selectively broken down under specific physiological conditions prevalent within tumor cells or the tumor microenvironment. These triggers can include:
-
Enzymes: Proteases like cathepsin B, which are often overexpressed in tumor lysosomes, can cleave specific peptide sequences (e.g., valine-citrulline) within the linker.
-
pH: The acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) can hydrolyze acid-labile groups such as hydrazones.
-
Redox Potential: The higher intracellular concentration of reducing agents like glutathione can cleave disulfide bonds.
This controlled release mechanism allows the unmodified, potent payload to be liberated, which can then diffuse across cell membranes to kill neighboring antigen-negative cancer cells—a phenomenon known as the "bystander effect". This is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linkers , in contrast, are more stable and lack a specific cleavage site. The release of the payload from these linkers depends on the complete proteolytic degradation of the antibody backbone after the ADC is internalized into a lysosome. This process releases the payload with the linker and a conjugated amino acid still attached (e.g., lysine-MCC-DM1). This resulting complex is often charged and less membrane-permeable, which largely confines the cytotoxic effect to the target cell and reduces the bystander effect. Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.
Quantitative Performance Data
The choice of linker technology significantly impacts the in vitro potency, in vivo efficacy, and pharmacokinetic profile of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of an ADC's potency in killing cancer cells in culture. Lower IC50 values indicate greater potency.
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (M) | Citation |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | NCI-N87 | Potent comparator | |
| mil40-15 | Non-cleavable (Cys) | MMAE | HER2 | BT-474 | ~1 x 10⁻¹¹ | |
| mil40-15 | Non-cleavable (Cys) | MMAE | HER2 (Bystander) | MCF-7 (HER2-negative) | ~1 x 10⁻⁹ |
Note: The specific payload (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR) can significantly influence IC50 values, making direct comparisons between different studies challenging.
In Vivo Efficacy (Tumor Growth Inhibition)
In vivo studies using tumor xenograft models in mice are critical for evaluating the therapeutic efficacy of an ADC. Tumor growth inhibition (TGI) is a key endpoint.
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| cAC10-vcMMAE | Cleavable (vc) | MMAE | Admixed Karpas (CD30+/-) | 3 mg/kg, single dose | Potent bystander killing observed | |
| cAC10-glucMMAE | Cleavable (glucuronide) | MMAE | Admixed Karpas (CD30+/-) | 3 mg/kg, single dose | Potent bystander killing observed | |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | Auristatin | BxPC3 Xenograft | 10 mg/kg, single dose | Significant tumor growth delay |
Note: In vivo efficacy is influenced by numerous factors including the tumor model, ADC dose and schedule, and target antigen expression levels.
Pharmacokinetics
Pharmacokinetic (PK) parameters, such as plasma stability and half-life, are crucial for determining an ADC's safety and dosing regimen. Non-cleavable linkers are generally associated with greater plasma stability.
| ADC Analyte | Linker Type | Key Finding | Citation |
| General ADCs | Cleavable | Prone to premature payload release, potentially increasing systemic toxicity. | |
| General ADCs | Non-cleavable | Increased plasma stability, potentially improving the therapeutic index. | |
| ABBV-221 (vc-MMAE) | Cleavable (vc) | Showed linker instability in the brain microenvironment, releasing free MMAE. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of payload release for cleavable and non-cleavable linkers lead to different intracellular fates and downstream biological effects.
Mechanism of Action: Cleavable Linker
Caption: Mechanism of an ADC with a cleavable linker leading to bystander killing.
Mechanism of Action: Non-Cleavable Linker
Caption: Mechanism of an ADC with a non-cleavable linker.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
1. Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ADC, unconjugated antibody, and free payload for controls.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates and a microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Replace the existing medium with 100 µL of the diluted compounds.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
References
The Balancing Act: How PEG Linker Length Dictates the Therapeutic Index of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a meticulous exercise in balancing efficacy with safety. The linker, a seemingly simple bridge between the targeting antibody and the cytotoxic payload, is a critical determinant of the ADC's therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of how different PEG linker lengths impact the therapeutic window of ADCs, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.
The incorporation of PEG linkers into ADCs serves multiple purposes, primarily to enhance the hydrophilicity of the conjugate.[1] This is especially crucial when dealing with hydrophobic payloads, as it mitigates the risk of aggregation, which can lead to rapid clearance from circulation and reduced efficacy.[2] The length of the PEG chain is a finely tunable parameter that can significantly influence the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity and toxicity profile.[2]
Comparative Analysis of PEG Linker Length on ADC Performance
The selection of an optimal PEG linker length is a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | Payload | Target Cell Line | IC50 (ng/mL) | Fold Change vs. No PEG | Reference |
| No PEG | MMAE | Karpas-299 | ~10 | 1.0 | [3] |
| PEG2 | MMAE | Karpas-299 | ~10 | 1.0 | [3] |
| PEG4 | MMAE | Karpas-299 | ~10 | 1.0 | |
| PEG8 | MMAE | Karpas-299 | ~10 | 1.0 | |
| PEG12 | MMAE | Karpas-299 | ~10 | 1.0 | |
| No PEG (Affibody) | MMAE | HER2-positive cells | N/A | 1.0 | |
| 4 kDa PEG (Affibody) | MMAE | HER2-positive cells | N/A | 4.5-fold reduction | |
| 10 kDa PEG (Affibody) | MMAE | HER2-positive cells | N/A | 22-fold reduction |
Note: Lower IC50 values indicate higher potency. As illustrated, shorter PEG linkers (PEG2-PEG12) did not significantly impact the in vitro potency of an anti-CD30 ADC. However, in the context of smaller targeting moieties like affibodies, longer PEG chains led to a notable reduction in cytotoxicity.
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) in Rodents
| Linker | Half-Life (t½) Extension (fold increase) | Clearance | Reference |
| No PEG | 1.0 | High | |
| PEG8 | Approaching parent antibody | Significantly Reduced | |
| PEG12 | Approaching parent antibody | Significantly Reduced | |
| PEG24 | Approaching parent antibody | Significantly Reduced | |
| 4 kDa PEG (Affibody) | 2.5 | Reduced | |
| 10 kDa PEG (Affibody) | 11.2 | Significantly Reduced |
Note: A study systematically evaluating PEG linker length found that ADC exposure increased with PEG size up to PEG8, at which point a plateau was reached. Conjugates with PEG8 or longer linkers exhibited pharmacokinetic profiles similar to the parent antibody.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker | Tumor Model | Efficacy Outcome | Reference |
| No PEG | L540cy xenograft | Less effective | |
| PEG2 | L540cy xenograft | Similar to PEG4 | |
| PEG4 | L540cy xenograft | Similar to PEG2 | |
| PEG8 | L540cy xenograft | Significantly higher tumor exposure and efficacy | |
| PEG12 | L540cy xenograft | Similar to PEG8 and PEG24 | |
| PEG24 | L540cy xenograft | Similar to PEG8 and PEG12 |
Note: In a study comparing various PEG linker lengths, a binary effect on tumor distribution and efficacy was observed. ADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly higher tumor exposure and greater reduction in tumor weight compared to those with shorter PEG chains (PEG2 and PEG4).
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate design and interpretation of studies evaluating the impact of PEG linker length on ADC performance.
Protocol 1: ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization: The drug-to-antibody ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy. The level of aggregation is assessed by SEC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are prepared in cell culture media and added to the cells.
-
Incubation: The cells are incubated with the ADCs for a period of 72-96 hours.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Data Analysis: The absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each ADC.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) are calculated.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
-
Xenograft Model Establishment: Human cancer cells expressing the target antigen are subcutaneously injected into the flank of immunocompromised mice. Tumors are allowed to grow to a specified volume (e.g., 100-150 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups and administered the ADCs with different PEG linkers, a vehicle control, and potentially an isotype control ADC, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a profound impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of ADC stability, longer linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads. However, this can be accompanied by a decrease in in vitro potency. The optimal PEG linker length is likely specific to the antibody, payload, and target antigen, necessitating a systematic and empirical evaluation. By carefully considering the interplay between linker length and the various performance metrics, researchers can rationally design more effective and safer antibody-drug conjugates for the treatment of cancer.
References
A Comparative Guide to the Mass Spectrometry Analysis of HO-PEG10-CH2COOH Conjugated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is fundamental to ensuring therapeutic efficacy and safety. The choice of crosslinker for conjugating molecules to proteins significantly impacts the final product's homogeneity, stability, and analyzability. This guide provides an objective comparison of mass spectrometry-based analysis of proteins conjugated with the heterobifunctional linker HO-PEG10-CH2COOH against common alternatives, supported by experimental data and detailed protocols.
The this compound linker, featuring a hydroxyl and a carboxylic acid group at opposite ends of a 10-unit polyethylene glycol (PEG) spacer, offers a discrete length for controlled conjugation. The carboxylic acid can be activated, typically to an N-hydroxysuccinimide (NHS) ester, for reaction with primary amines (lysine residues and the N-terminus) on a protein. This guide will compare this linker with a traditional homobifunctional NHS ester, Bis(sulfosuccinimidyl)suberate (BS3), and a discrete-length PEGylated alternative with a different reactive group, Maleimide-PEG8-NHS ester.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for analyzing protein conjugates by mass spectrometry involves several key stages, from initial conjugation to data analysis. The specific approach can be tailored based on the desired level of characterization, whether it's determining the overall degree of conjugation or identifying specific modification sites.
Caption: General experimental workflow for the mass spectrometry analysis of conjugated proteins.
Data Presentation: A Comparative Analysis
The performance of a crosslinker is evaluated based on several parameters, including conjugation efficiency, the homogeneity of the final product, and the ease of characterization by mass spectrometry. The following tables summarize the expected quantitative data for proteins conjugated with this compound (activated as an NHS ester) and two common alternatives.
Table 1: Comparison of Crosslinker Performance
| Feature | This compound-NHS | Bis(sulfosuccinimidyl)suberate (BS3) | Maleimide-PEG8-NHS Ester |
| Reaction Specificity | Primary Amines | Primary Amines | Primary Amines & Sulfhydryls |
| Typical Conjugation Efficiency | Moderate to High (60-80%) | High (70-90%) | High (80-95%) |
| Product Homogeneity | Moderate (potential for multiple PEGylations) | Low (potential for intra- and inter-molecular crosslinking) | High (site-specific conjugation to sulfhydryls) |
| Solubility of Conjugate | High (due to PEG spacer) | Moderate | High (due to PEG spacer) |
| Ease of MS Analysis | Moderate (heterogeneity in degree of labeling) | Challenging (complex mixture of products) | High (more defined product) |
Table 2: Expected Mass Spectrometry Readouts
| Parameter | This compound-NHS | Bis(sulfosuccinimidyl)suberate (BS3) | Maleimide-PEG8-NHS Ester |
| Expected Mass Shift per Conjugation | ~567 Da | ~138 Da (for a crosslink) | ~673 Da |
| Intact Mass Spectrum | Distribution of peaks corresponding to different degrees of PEGylation. | Broadening of peaks and presence of higher molecular weight species. | A major peak corresponding to the singly conjugated species. |
| Peptide Mapping | Identification of PEGylated peptides. | Identification of cross-linked peptides (challenging). | Identification of the specifically modified peptide containing the sulfhydryl group. |
Logical Relationship of Analytical Approaches
The characterization of a conjugated protein is a multi-faceted process. Intact mass analysis provides information on the overall degree of conjugation, while peptide mapping is necessary to pinpoint the exact sites of modification. Native mass spectrometry can offer insights into the structural integrity of the conjugate.
Caption: Relationship between analytical questions and the mass spectrometry methods used to address them.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for protein conjugation and subsequent mass spectrometry analysis.
Protocol 1: Protein Conjugation with this compound-NHS Ester
1. Materials:
-
Target protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography column).
2. Procedure:
-
Activation of this compound: In a microfuge tube, dissolve this compound in anhydrous DMSO to a concentration of 100 mM. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. Incubate at room temperature for 15 minutes to generate the NHS ester.
-
Conjugation: Add the activated this compound-NHS ester solution to the protein solution at a desired molar excess (e.g., 20-fold molar excess of linker to protein). The final concentration of DMSO in the reaction should be less than 10%.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography using an appropriate buffer (e.g., PBS).
Protocol 2: Intact Mass Analysis by LC-ESI-MS
1. Materials:
-
Purified protein conjugate.
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
2. Procedure:
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in Mobile Phase A.
-
LC Separation: Inject 1-5 µg of the sample onto the C4 column. Elute with a gradient of Mobile Phase B (e.g., 5-95% over 15 minutes).
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500-4000 m/z.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. Determine the mass of the unconjugated protein and the masses of the various conjugated species to calculate the degree of conjugation.
Protocol 3: Peptide Mapping by LC-MS/MS
1. Materials:
-
Purified protein conjugate.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAM).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
-
Reversed-phase column (e.g., C18).
2. Procedure:
-
Reduction and Alkylation: Denature the protein conjugate in a buffer containing 6 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate cysteine residues by adding IAM to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the urea concentration to below 1 M. Add trypsin at a 1:20 (w/w) ratio of enzyme to protein and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the digest with formic acid and inject an appropriate amount onto the C18 column. Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Data Analysis: Use a database search engine to identify the peptides. Manually inspect the data to identify PEGylated peptides by their characteristic mass shift and fragmentation pattern.
Conclusion
The selection of a crosslinker for protein conjugation is a critical decision that influences not only the biological activity of the final product but also the complexity of its analytical characterization. The this compound linker, with its discrete PEG length, offers advantages in terms of conjugate solubility and provides a more defined mass shift compared to polydisperse PEG reagents. However, its reactivity towards multiple amine residues can lead to a heterogeneous product mixture.
For applications requiring site-specific modification and a highly homogeneous product, alternatives like maleimide-functionalized PEGs are superior. Conversely, for simple crosslinking applications where a short, rigid spacer is sufficient, traditional homobifunctional NHS esters like BS3 may be suitable, although their propensity to form complex mixtures presents a significant analytical challenge.
Ultimately, the choice of linker should be guided by the specific requirements of the application. A thorough understanding of the mass spectrometry techniques available for characterization is essential for validating the conjugation process and ensuring the quality and consistency of the final bioconjugate.
A Comparative Guide to Linker Performance in PROTACs: HO-Peg10-CH2cooh vs. Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's composition, length, and flexibility profoundly influence the PROTAC's physicochemical properties, cellular permeability, and ultimately, its degradation efficacy.
This guide provides a comprehensive comparison of two commonly employed flexible linker types: polyethylene glycol (PEG)-based linkers, exemplified by HO-Peg10-CH2cooh, and traditional alkyl linkers. By examining experimental data and outlining key methodologies, this document serves as a resource for the rational design and optimization of next-generation protein degraders.
The Dichotomy of Linker Functionality: Hydrophilicity vs. Hydrophobicity
The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker represents a fundamental decision in PROTAC design, with each offering distinct advantages and disadvantages.
PEG Linkers , such as this compound, are composed of repeating ethylene glycol units. Their primary advantage is the enhancement of aqueous solubility of the PROTAC molecule.[1][2][3] This increased hydrophilicity can be beneficial for several reasons:
-
Improved Pharmacokinetics: Enhanced solubility can lead to better absorption and distribution in vivo.[3]
-
Reduced Non-specific Binding: The polar nature of PEG can minimize interactions with unintended cellular components.
-
Facilitated Ternary Complex Formation: In some cases, the flexibility and solubility of PEG linkers can stabilize the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
However, the hydrophilicity of PEG linkers can also present challenges:
-
Reduced Cell Permeability: The high polar surface area associated with longer PEG chains can hinder passive diffusion across the hydrophobic cell membrane.
-
Potential for Oxidative Metabolism: The ether linkages in PEG chains can be susceptible to metabolic breakdown.
Alkyl Linkers , consisting of simple hydrocarbon chains, represent a more hydrophobic option. Their key attributes include:
-
Enhanced Cell Permeability: The lipophilic nature of alkyl chains can facilitate passage through the cell membrane.
-
Synthetic Tractability: Alkyl chains are often synthetically straightforward to incorporate and modify.
The main drawback of alkyl linkers is their potential to decrease the overall solubility of the PROTAC molecule, which can negatively impact its formulation and bioavailability.
Quantitative Comparison of Linker Performance
Table 1: Impact of Linker Composition on CRBN Degradation
| Linker Type | Linker Composition | Target Protein | Cell Line | Degradation Efficacy |
| Alkyl | Nine-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease |
| PEG | Three PEG units | CRBN | HEK293T | Weak degradation |
This study highlights a case where a more hydrophobic alkyl linker led to more effective degradation of the E3 ligase CRBN itself (autodegradation) compared to a more hydrophilic PEG linker.
Table 2: Influence of Linker Type on BRD4 Degradation
| PROTAC Series | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| VHL-based | PEG linkers of increasing length (0 to 4 PEG units) | BRD4 | H661 | Potency decreased with increased linker length | >90 |
| CRBN-based | PEG linkers of increasing length (0 to 5 PEG units) | BRD4 | H661 | < 500 (for 0, 4, 5 PEG units), >5000 (for 1, 2 PEG units) | >90 |
This study on BRD4 degraders demonstrates that the optimal linker length and composition are highly dependent on the specific E3 ligase being recruited. For VHL-based PROTACs, shorter linkers were more effective, while for CRBN-based PROTACs, a more complex relationship between linker length and degradation potency was observed.
Table 3: Effect of Linker Composition on Cellular Permeability
| PROTAC System | Linker Type | Cellular Permeability |
| CRBN-based PROTAC | Ethylene glycol | Lower |
| CRBN-based PROTAC | Alkyl | Higher |
This finding suggests that in certain contexts, the increased hydrophobicity of an alkyl linker can directly translate to improved cell permeability compared to a PEG-based linker.
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize PROTACs with different linkers.
Western Blot for Protein Degradation
This is the most common method to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is essential for normalization. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane.
-
Preparation of the Donor Plate: Add the PROTAC solution to the wells of a donor plate.
-
Preparation of the Acceptor Plate: Fill the wells of an acceptor plate with buffer.
-
Assembly of the PAMPA Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): Calculate the effective permeability coefficient based on the concentration of the compound in the donor and acceptor wells and the incubation time.
2. Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant measure of permeability, as it accounts for both passive diffusion and active transport.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Assay Initiation: Wash the cell monolayers and add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: Collect samples from the opposite compartment.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value for both the A-to-B and B-to-A directions. The ratio of these values (efflux ratio) can indicate whether the PROTAC is a substrate for efflux transporters.
Visualizing Key Processes
To better understand the mechanisms discussed, the following diagrams illustrate the PROTAC-mediated degradation pathway and the experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot workflow for PROTAC evaluation.
Conclusion
The selection of a linker is a critical, multifaceted decision in the design of a potent and effective PROTAC. While hydrophilic PEG linkers like this compound can enhance solubility and potentially improve pharmacokinetic properties, they may compromise cell permeability. Conversely, more hydrophobic alkyl linkers can improve cellular uptake at the cost of reduced solubility.
The experimental data, though not providing a direct one-to-one comparison for this compound, consistently demonstrates that the optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. A "one-size-fits-all" approach to linker design is not viable. Therefore, a systematic evaluation of a variety of linker types and lengths, using the robust experimental protocols outlined in this guide, is essential for the successful development of novel protein degraders. Future research focusing on direct and quantitative comparisons of well-defined linker pairs will be invaluable in refining our understanding and further empowering the rational design of these promising therapeutics.
References
A Researcher's Guide to Confirming Ternary Complex Formation with PEGylated PROTACs
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The incorporation of polyethylene glycol (PEG) linkers in PROTAC design, a common strategy to improve solubility and pharmacokinetic properties, introduces unique challenges and considerations for the biophysical and cellular assays used to verify this critical interaction. This guide provides a comparative overview of key methods for confirming ternary complex formation with a special focus on navigating the complexities presented by PEGylated PROTACs.
The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a spacer but a critical determinant of its efficacy.[1] PEG linkers, in particular, are favored for their ability to enhance solubility and modulate cell permeability.[2][3][4] However, the flexibility and length of PEG chains can significantly influence the formation and stability of the ternary complex, necessitating robust and well-characterized analytical methods to guide PROTAC design.[5]
Biophysical Methods for In Vitro Characterization
A variety of biophysical techniques can provide quantitative insights into the binding affinities, kinetics, and thermodynamics of ternary complex formation. Each method has its strengths and weaknesses, and the choice of technique may be influenced by the specific properties of the PEGylated PROTAC and the availability of reagents.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This method provides valuable kinetic information, including association (k_on) and dissociation (k_off) rates, in addition to the equilibrium dissociation constant (K_D).
Special Considerations for PEGylated PROTACs
The presence of a PEG linker can increase the risk of non-specific binding to the sensor surface. It is often advisable to include additives such as bovine serum albumin (BSA) or a non-ionic surfactant like Tween 20 in the running buffer to minimize this effect. The increased hydrodynamic radius of PEGylated PROTACs may also influence mass transport effects, which should be carefully considered during data analysis.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Special Considerations for PEGylated PROTACs
The flexibility of long PEG linkers can introduce conformational changes upon binding, which may contribute to the overall heat change and complicate data interpretation. Careful experimental design, including precise buffer matching and control experiments, is crucial for obtaining high-quality data. For PROTACs with low solubility, the presence of DMSO in the sample must be accurately matched in the titrant.
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. In the context of PROTACs, FRET-based assays, particularly Time-Resolved FRET (TR-FRET), are powerful tools for detecting ternary complex formation in a homogenous format.
Special Considerations for PEGylated PROTACs
The length and flexibility of the PEG linker can influence the distance and orientation between the donor and acceptor fluorophores, potentially affecting the FRET efficiency. It is important to carefully select the labeling sites on the target protein and E3 ligase to ensure that ternary complex formation results in a measurable change in FRET signal. Assay optimization, including the concentrations of the labeled proteins and the PROTAC, is critical for achieving a robust assay window.
Structural Methods
Direct visualization of the ternary complex at the atomic level provides invaluable insights for rational PROTAC design.
X-ray Crystallography
X-ray crystallography can provide a high-resolution three-dimensional structure of the ternary complex, revealing the precise interactions between the PROTAC, the target protein, and the E3 ligase.
Special Considerations for PEGylated PROTACs
The inherent flexibility of PEG linkers can pose a significant challenge for crystallization. It is often difficult to obtain well-ordered crystals of complexes containing long, flexible linkers. Shorter, more rigid linkers are generally more amenable to crystallization.
Cell-Based Assays
Confirming ternary complex formation within a cellular environment is a critical step in PROTAC development, as it provides a more physiologically relevant assessment of PROTAC activity.
NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can be used to monitor ternary complex formation in living cells. This assay utilizes a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer or binding partner.
Special Considerations for PEGylated PROTACs
The size and physicochemical properties of PEGylated PROTACs can affect their cell permeability. The NanoBRET™ target engagement assay can be used to assess whether the PROTAC effectively enters the cell and binds to its intended target. When designing NanoBRET™ assays for ternary complex formation, it is important to consider the potential for steric hindrance from the PEG linker, which could affect the BRET efficiency.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from various methods for confirming ternary complex formation. Note that the specific values will vary depending on the PROTAC, target protein, and E3 ligase.
| Method | Key Parameters Measured | Typical Values for Potent PROTACs |
| SPR | K_D (ternary), k_on, k_off, Cooperativity (α) | K_D: nM to µM range; α > 1 indicates positive cooperativity |
| ITC | K_D (ternary), Stoichiometry (n), ΔH, ΔS | K_D: nM to µM range; n ≈ 1 |
| TR-FRET | EC50, Z' factor | EC50 in the nM to µM range; Z' > 0.5 for a robust assay |
| NanoBRET™ | EC50, BRET ratio | EC50 in the nM to µM range |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PEGylated PROTAC over the immobilized E3 ligase surface to determine the binary K_D.
-
Inject a series of concentrations of the target protein over a separate flow cell with immobilized E3 ligase to confirm minimal direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PEGylated PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary interactions to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D (PROTAC to E3 ligase) to the ternary K_D.
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Formation
-
Sample Preparation:
-
Dialyze the target protein, E3 ligase, and PEGylated PROTAC into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
Titrate the PEGylated PROTAC into the E3 ligase solution to determine the binary binding parameters.
-
Titrate the target protein into the E3 ligase solution to confirm weak or no direct interaction.
-
-
Ternary Titration:
-
Saturate the E3 ligase with the PEGylated PROTAC by preparing a solution with a slight molar excess of the PROTAC.
-
Titrate this binary complex with the target protein.
-
-
Data Analysis:
-
Integrate the heat signals from the titration peaks and fit the data to a suitable binding model to determine the K_D, n, ΔH, and ΔS for the ternary complex formation.
-
Time-Resolved FRET (TR-FRET) Protocol for Ternary Complex Formation
-
Reagent Preparation:
-
Label the target protein and E3 ligase with a compatible FRET donor-acceptor pair (e.g., terbium-cryptate as the donor and d2 as the acceptor).
-
Prepare a serial dilution of the PEGylated PROTAC.
-
-
Assay Procedure:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and the serially diluted PEGylated PROTAC.
-
Incubate the plate at room temperature for a specified period to allow the reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio as a function of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key concepts and processes involved in confirming ternary complex formation.
Caption: Mechanism of action for a PEGylated PROTAC.
Caption: Experimental workflow for confirming ternary complex formation.
References
analytical techniques for assessing the purity of HO-Peg10-CH2cooh
For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional polyethylene glycol (PEG) linkers like HO-Peg10-CH2cooh is paramount for the successful synthesis of well-defined and effective bioconjugates. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this heterobifunctional linker, complete with experimental protocols and supporting data to inform methodology selection.
The presence of impurities, such as PEGs of different lengths (polydispersity), di-acid or diol species, or starting materials, can significantly impact the outcome of conjugation reactions, leading to heterogeneous products with altered pharmacological properties. Therefore, robust analytical methods are essential for the quality control of this compound.
Comparison of Key Analytical Techniques
The primary challenges in analyzing this compound are its lack of a strong UV chromophore and the potential for polydispersity. The selection of an appropriate analytical technique, therefore, depends on a balance of resolution, sensitivity, and the specific information required. The following table summarizes and compares the most effective methods for purity assessment.
| Technique | Principle | Key Advantages | Key Disadvantages | Typical Purity Range |
| RP-HPLC-ELSD/CAD | Separation based on hydrophobicity, with detection by light scattering or charge aerosolization. | Gradient elution compatible, high sensitivity for non-volatile analytes, provides good resolution of oligomers. | Semi-quantitative without a proper standard for each impurity, response can be non-linear. | >95% |
| SEC-RI/MALS | Separation based on hydrodynamic volume, with detection by refractive index changes or multi-angle light scattering. | Provides information on molecular weight distribution and aggregation. dRI offers a universal response for PEGs.[1] | Limited resolution for small differences in PEG chain length, RI is not compatible with gradient elution. | Broad MW distribution |
| ¹H NMR | Nuclear magnetic resonance spectroscopy to identify and quantify protons in the molecule. | Provides absolute purity determination using an internal standard, offers structural confirmation.[2] | Lower sensitivity compared to chromatographic techniques, can be complex to interpret with overlapping signals. | >98% |
| LC-MS | Separation by liquid chromatography coupled with mass spectrometry for mass identification. | Provides definitive identification of impurities based on their mass-to-charge ratio. | Ionization efficiency of PEGs can be variable, leading to challenges in quantification. | Identification of trace impurities |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the purity assessment of this compound.
Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD)
This method is well-suited for separating this compound from closely related impurities.
-
Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of 1 mg/mL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas: Nitrogen at 35 psi
-
Size-Exclusion Chromatography with Refractive Index Detection (SEC-RI)
This technique is useful for assessing polydispersity and the presence of high molecular weight impurities.
-
Instrumentation: HPLC or GPC system with a Refractive Index (RI) detector.
-
Column: A size-exclusion column suitable for low molecular weight polymers (e.g., 7.8 x 300 mm).
-
Mobile Phase: 100% Tetrahydrofuran (THF) or an aqueous buffer like 150 mM sodium phosphate, pH 7.0.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2-5 mg/mL.
-
RI Detector Settings: Maintain at a stable temperature, typically 35 °C.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity against a certified internal standard.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard's peaks should not overlap with the analyte's peaks.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the characteristic peaks of both the this compound (e.g., the protons adjacent to the hydroxyl and carboxylic acid groups) and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Analytical Workflow
The selection and application of these techniques can be visualized as a logical workflow to ensure the comprehensive purity assessment of this compound.
Signaling Pathways and Logical Relationships
The purity of the this compound linker is the foundational step in a cascade of events that ultimately determine the quality and efficacy of the final bioconjugate. The following diagram illustrates the logical relationship between linker purity and the desired outcome in a typical bioconjugation workflow, such as in the synthesis of an antibody-drug conjugate (ADC).
References
- 1. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Safety Operating Guide
Personal protective equipment for handling HO-Peg10-CH2cooh
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HO-Peg10-CH2cooh. Adherence to these protocols is essential for ensuring laboratory safety and maintaining product integrity.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) for this compound (CAS No. 2250056-53-0), the substance is not classified as a hazardous substance or mixture[1]. However, as a matter of good laboratory practice and to minimize any potential risk, the following personal protective equipment is recommended.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust that may cause eye irritation[2]. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact[2][3]. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices[4]. |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be considered if handling large quantities or if dust is generated. | Avoids inhalation of dust particles which may cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.
-
Low-Melting Solid: Most PEG Acid reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate handling, it is recommended to make a stock solution by dissolving the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Change contaminated clothing promptly.
Storage Conditions:
-
Temperature: For long-term storage, keep at -20°C in its pure form. If in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.
-
Environment: Store in a dry and dark place, under an inert atmosphere such as Argon or Nitrogen, to prevent degradation from light and oxidation.
-
Moisture: Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Appropriate vials with septa
-
Syringes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert gas atmosphere (e.g., in a glove box or using a nitrogen/argon line), carefully weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration.
-
Cap the vial with a septum and seal it securely.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
To minimize air exposure, keep the stock solution under an inert gas and use a syringe to remove the solution through the septum.
-
Store the unused stock solution at -20°C or -80°C as recommended.
Disposal Plan
While polyethylene glycol is generally considered biodegradable and not hazardous waste, all chemical waste should be disposed of in accordance with local, state, and federal regulations.
Disposal Steps:
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Licensed Disposal: Arrange for collection and disposal by a licensed chemical waste disposal contractor.
-
Environmental Precaution: Avoid releasing the material into wastewater systems.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
